molecular formula C8H7IO2 B3030916 2-Iodo-4-methoxybenzaldehyde CAS No. 105469-13-4

2-Iodo-4-methoxybenzaldehyde

Cat. No.: B3030916
CAS No.: 105469-13-4
M. Wt: 262.04 g/mol
InChI Key: HYWMSRPGGMIKKZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWMSRPGGMIKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457686
Record name 2-Iodo-4-methoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105469-13-4
Record name 2-Iodo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-methoxybenzaldehyde from 4-Methoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodo-4-methoxybenzaldehyde is a highly valuable substituted benzaldehyde derivative, serving as a critical building block in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and condensations, the iodo group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), and the methoxy group which influences the electronic properties of the aromatic ring. This guide provides an in-depth, scientifically-grounded protocol for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-methoxyanthranilic acid. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Synthetic Strategy and Retrosynthetic Analysis

The transformation of 4-methoxyanthranilic acid into this compound is not a direct conversion but a logical three-step sequence. The core challenge lies in the selective introduction of the iodine atom ortho to the carboxyl group and the subsequent conversion of the carboxyl group into an aldehyde.

A direct Sandmeyer reaction on 4-methoxyanthranilic acid will replace the amino group with iodine, yielding 2-iodo-4-methoxybenzoic acid. The carboxylic acid is a robust functional group that must then be carefully converted to the aldehyde. Direct reduction is challenging as most potent hydrides would reduce the acid to the alcohol. Therefore, a two-step reduction-oxidation sequence is the most reliable and high-yielding approach.

The chosen synthetic pathway is as follows:

  • Diazotization-Iodination: Conversion of the amino group of 4-methoxyanthranilic acid into a diazonium salt, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom, yielding 2-iodo-4-methoxybenzoic acid.

  • Reduction: Reduction of the carboxylic acid of 2-iodo-4-methoxybenzoic acid to a primary alcohol, yielding (2-iodo-4-methoxyphenyl)methanol.

  • Oxidation: Selective oxidation of the primary alcohol to the target aldehyde, this compound.

G cluster_0 Overall Synthetic Workflow A 4-Methoxyanthranilic Acid B Step 1: Diazotization & Iodination A->B C 2-Iodo-4-methoxybenzoic Acid B->C D Step 2: Reduction C->D E (2-Iodo-4-methoxyphenyl)methanol D->E F Step 3: Oxidation E->F G This compound (Target) F->G

Caption: High-level overview of the three-stage synthetic pathway.

Part I: Synthesis of 2-Iodo-4-methoxybenzoic Acid via Diazotization-Iodination

This initial step is the cornerstone of the synthesis, converting the amine functionality into the key iodo group. The reaction proceeds via an arenediazonium salt intermediate.

Mechanistic Rationale

The diazotization of aromatic amines is a classic transformation requiring nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl)[1]. The reaction must be performed at low temperatures (0–5 °C) because arenediazonium salts are unstable and can decompose violently at higher temperatures[2].

The mechanism involves the following key stages:

  • Formation of the Diazotizing Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of the primary amine on 4-methoxyanthranilic acid attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium salt.

  • Sandmeyer-Type Iodination: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of a nucleophilic iodide source, such as potassium iodide (KI), it is displaced to yield the iodoarene[3]. Unlike chloro- and bromo-Sandmeyer reactions, the iodination often does not require a copper(I) catalyst due to the high nucleophilicity of the iodide ion.

G cluster_mech Diazotization and Iodination Mechanism Amine 4-Methoxyanthranilic Acid (Ar-NH₂) Diazonium Arenediazonium Salt (Ar-N₂⁺Cl⁻) Amine->Diazonium + NO⁺ NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H⁺, -H₂O Product 2-Iodo-4-methoxybenzoic Acid (Ar-I) Diazonium->Product + I⁻ N2 N₂ Gas Diazonium->N2 KI KI (Potassium Iodide) KI->Product

Caption: Simplified mechanism for the formation of 2-iodo-4-methoxybenzoic acid.

Detailed Experimental Protocol: 2-Iodo-4-methoxybenzoic Acid

Safety Precaution: Diazonium salt intermediates are potentially explosive. Maintain strict temperature control and conduct the reaction behind a safety shield.

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-methoxyanthranilic acid (16.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (100 mL).

  • Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. The anthranilic acid salt will precipitate as a fine slurry.

  • Diazotization: Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (25 mL) and cool the solution to 0 °C. Add this NaNO₂ solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A clear, pale yellow diazonium salt solution should form. Stir for an additional 15 minutes at 0–5 °C.

  • Iodination: In a separate 1 L beaker, dissolve potassium iodide (24.9 g, 0.15 mol) in water (50 mL). Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50–60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture in an ice bath. The crude product will precipitate. Collect the solid by vacuum filtration. To remove excess iodine, wash the solid with a cold, saturated solution of sodium thiosulfate (Na₂S₂O₃), followed by cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 2-iodo-4-methoxybenzoic acid as a pale solid.

Part II: Reduction of 2-Iodo-4-methoxybenzoic Acid

The second stage involves the reduction of the carboxylic acid to a primary alcohol. This requires a powerful reducing agent capable of reducing carboxylic acids without affecting the aryl iodide or ether functionalities.

Selection of Reducing Agent
  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and unselective reducing agent, capable of reducing carboxylic acids to primary alcohols with high efficiency. It is the reagent of choice for this transformation. However, it reacts violently with water and requires a strictly anhydrous ethereal solvent (e.g., THF, diethyl ether) and a careful aqueous workup.

  • Borane (BH₃): Often used as a complex with THF (BH₃·THF), borane is another excellent reagent for reducing carboxylic acids. It is generally milder than LiAlH₄ and offers a simpler workup. It is a viable alternative, though LiAlH₄ often provides faster reaction times.

For this guide, LiAlH₄ is selected for its proven reliability and high yield in this type of reduction.

Detailed Experimental Protocol: (2-Iodo-4-methoxyphenyl)methanol

Safety Precaution: LiAlH₄ is a highly reactive, water-sensitive reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: To a dry 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL). Carefully add lithium aluminum hydride (2.8 g, 0.075 mol) in portions, with stirring.

  • Substrate Addition: Dissolve 2-iodo-4-methoxybenzoic acid (20.0 g, 0.068 mol) in anhydrous THF (100 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to ensure the reaction goes to completion. Monitor by TLC (Thin Layer Chromatography).

  • Quenching (Fieser Workup): Cool the reaction flask to 0 °C. Carefully and sequentially add the following dropwise:

    • Water (2.8 mL)

    • 15% aqueous NaOH solution (2.8 mL)

    • Water (8.4 mL) This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-iodo-4-methoxyphenyl)methanol as a solid, which can be further purified by recrystallization from hexanes/ethyl acetate if necessary.

Part III: Selective Oxidation to this compound

The final step is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid is a potential side reaction, so a mild and controlled oxidizing agent is crucial.

Comparative Analysis of Oxidizing Agents
ReagentDescriptionAdvantagesDisadvantages
PCC (Pyridinium Chlorochromate) A complex of chromium(VI) oxide with pyridine and HCl.Reliable, stops at the aldehyde stage.Chromium waste is highly toxic; carcinogenic.
Dess-Martin Periodinane (DMP) A hypervalent iodine compound.Mild conditions, high yields, short reaction times.Can be shock-sensitive, relatively expensive.
Swern Oxidation Uses oxalyl chloride or TFAA with DMSO, followed by a hindered base (e.g., triethylamine).High yields, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.

Selected Reagent: Dess-Martin periodinane (DMP) is chosen as the optimal reagent for this protocol. It offers excellent selectivity under mild, room-temperature conditions and avoids the use of toxic heavy metals, aligning with modern green chemistry principles where possible.

Detailed Experimental Protocol: this compound
  • Setup: In a 500 mL round-bottom flask, dissolve (2-iodo-4-methoxyphenyl)methanol (13.2 g, 0.05 mol) in dichloromethane (DCM, 200 mL).

  • Oxidation: Add Dess-Martin periodinane (23.3 g, 0.055 mol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether (200 mL). Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃, 200 mL) and sodium thiosulfate (Na₂S₂O₃, ~25 g). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield this compound as a pure crystalline solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

Parameter Expected Value
Molecular Formula C₈H₇IO₂[4]
Molecular Weight 262.04 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.85 (s, 1H, -CHO), 7.90 (d, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 195.0, 163.5, 140.0, 129.0, 122.0, 112.0, 93.0, 56.0
IR (KBr, cm⁻¹) ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1250 (C-O stretch of ether)

Note: Exact NMR shifts may vary slightly depending on the solvent and concentration. Spectroscopic data for similar compounds can be found in the literature[5].

References

  • Atkinson, E. R., & Lawler, H. J. (1941). Diphenic Acid. Organic Syntheses, 21, 36. [Link]

  • Zarrelli, A., et al. (2022). Eco-Friendly Synthesis of 2-Styryl-benzo[d]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Molecules, 27(4), 1345. [Link]

  • Wallingford, V. H., & Krueger, P. A. (1937). 5-Iodoanthranilic acid. Organic Syntheses, 17, 52. [Link]

  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Karolinska Institutet University Press. [Link]

  • Royal Society of Chemistry. Supporting Information For: Direct C-H arylation of imidazo[1,2-a]pyridines with iodoarenes. [Link]

  • TSI Journals. SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. [Link]

  • Karolinska Institutet. Synthesis of heterocycles from anthranilic acid and its derivatives. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[6]-Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]

  • Google Patents. Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Khan, S. B., et al. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega, 6(30), 19830–19841. [Link]

  • Shakeel, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(51), 32189–32215. [Link]

  • Chemiz. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. [Link]

  • Icke, R. N., et al. (1948). m-METHOXYBENZALDEHYDE. Organic Syntheses, 28, 68. [Link]

  • Google Patents.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093–2096. [Link]

  • Al-Harthi, M. A., et al. (2021). Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles. Catalysts, 11(3), 362. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of 2-Iodoanisole (CAS 529-28-2). [Link]

  • Mary, Y. S., & Balachandran, V. (2017). Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. Journal of Molecular Structure, 1141, 31-43. [Link]

  • Google Patents.
  • Li, B., et al. (2013). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Chemical Communications, 49(24), 2448-2450. [Link]

  • Stefane, B., & Polanc, S. (2004). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 9(2), 69–77. [Link]

  • I.R.I.S. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. [Link]

  • Reddit. (2022, November 11). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/Chempros. [Link]

  • Scilit. Eco-Friendly Synthesis of 2-Styryl-benzo[d]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. [Link]

  • Ranjbar-Karimi, R., et al. (2017). One-pot multi-step synthesis of aromatic salicylaldoximes using MgO nanoparticles. Organic Chemistry Research, 3(1), 8-15. [Link]

  • Ribeiro-Claro, P., et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4920. [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2013). Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. Baghdad Science Journal, 10(1), 136-148. [Link]

  • PubChemLite. This compound (C8H7IO2). [Link]

Sources

Physicochemical Properties of 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthesis, and reactivity of 2-Iodo-4-methoxybenzaldehyde (CAS 105469-13-4).

Technical Reference Guide for Drug Discovery & Organic Synthesis

Executive Summary

This compound is a bifunctional aromatic building block characterized by an aldehyde moiety and an ortho-iodine substituent relative to the carbonyl group. This specific substitution pattern renders it a high-value intermediate for accessing benzofurans , indazoles , and isoquinolines via cyclization strategies that leverage the proximity of the reactive centers.

Critical Distinction: Researchers must distinguish this compound from its more common isomer, 3-iodo-4-methoxybenzaldehyde (an isovanillin derivative, CAS 2314-37-6). Confusion between these isomers will lead to regiochemical errors in downstream scaffold synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

AttributeDetail
IUPAC Name This compound
CAS Number 105469-13-4
Molecular Formula

Molecular Weight 262.04 g/mol
SMILES COc1ccc(C=O)c(I)c1
InChI Key HYWMSRPGGMIKKZ-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6] • C1-Aldehyde: Electrophilic handle for condensation/reduction.• C2-Iodine: Handle for Pd/Cu-catalyzed cross-coupling.• C4-Methoxy: Electron-donating group (EDG), increasing electron density at C3/C5.
Spectroscopic Signature (NMR)

The following experimental NMR data is the definitive method for structural verification, distinguishing it from the 3-iodo isomer (where the iodine is meta to the aldehyde).

  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    • 
      9.96  (d, J = 0.8 Hz, 1H, CHO )[7]
      
    • 
      7.87  (d, J = 8.7 Hz, 1H, H-6 , ortho to CHO)
      
    • 
      7.47  (d, J = 2.4 Hz, 1H, H-3 , ortho to I)
      
    • 
      7.01  (ddd, J = 8.7, 2.4, 0.8 Hz, 1H, H-5 )[7]
      
    • 
      3.90  (s, 3H, OCH
      
      
      
      )
  • Interpretation: The large coupling (J = 8.7 Hz) corresponds to the ortho relationship between H-5 and H-6. The small coupling (J = 2.4 Hz) indicates the meta relationship between H-3 and H-5.

Physicochemical Profile

PropertyValue / Description
Physical State White to off-white solid
Melting Point Experimental:[8] Distinct solid phase (Lit. range for similar isomers ~100–115°C; specific experimental MP for this isomer often unreported in standard catalogs, rely on NMR).
Solubility High: DCM, Chloroform, Ethyl Acetate, DMSO, DMF.• Low: Water, Hexanes (cold).
LogP (Predicted) ~2.3 (Lipophilic)
Stability Light sensitive (due to C-I bond). Store under inert atmosphere at 2–8°C.

Synthetic Utility & Reactivity

The core value of this compound lies in its orthogonal reactivity . The aldehyde and iodide functionalities can be engaged sequentially or simultaneously (domino reactions).

Key Reaction Pathways
  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward boronic acids, allowing biaryl synthesis while preserving the aldehyde.

  • Sonogashira Coupling: Reaction with terminal alkynes yields ortho-alkynyl benzaldehydes, which are immediate precursors to isochromenes and isoquinolines .

  • Reductive Amination: The aldehyde reacts with amines to form imines, which can then undergo intramolecular Pd-catalyzed cyclization with the ortho-iodide.

ReactionMap Start This compound (CAS 105469-13-4) Suzuki Biaryl Aldehydes (Suzuki Coupling) Start->Suzuki Ar-B(OH)2, Pd(0) Sonogashira 2-Alkynyl Benzaldehydes (Sonogashira Coupling) Start->Sonogashira Terminal Alkyne Pd/Cu Isoquinoline Isoquinolines (via t-BuNH2 + Cyclization) Start->Isoquinoline 1. R-NH2 2. Pd-Cat Cyclization Benzofuran Benzofurans (Cyclization) Sonogashira->Benzofuran CuI / Base Cyclization

Figure 1: Divergent synthesis pathways utilizing the ortho-iodo aldehyde scaffold.

Experimental Protocol: Synthesis & Purification

Method: Oxidation of (2-iodo-4-methoxyphenyl)methanol. Rationale: Direct iodination of 4-methoxybenzaldehyde often yields regiochemical mixtures. Oxidation of the pre-iodinated alcohol ensures regiopurity.

Protocol Steps:
  • Precursor Preparation: Dissolve (2-iodo-4-methoxyphenyl)methanol (1.0 equiv) in anhydrous DCM (

    
     M concentration).
    
  • Oxidation: Add Pyridinium Dichromate (PDC) (2.0 equiv) and Silica Gel (1 g per mmol substrate) to the solution.

  • Reaction: Stir at room temperature for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Filter the suspension through a pad of Celite to remove chromium salts. Wash the pad with EtOAc.[9]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0

    
     20% EtOAc in Cyclohexane).
    
  • Yield: Expect ~89% yield of a white solid.

Handling & Safety Information

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Keep in a tightly closed container. Store at 2–8°C. Protect from light to prevent iodine homolysis and degradation.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • RSC Medicinal Chemistry , 2024. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives.

    • Source for NMR d
  • eScholarship (UC Berkeley) , Part I. Total Synthesis of Baphicacanthcusine Alkaloids.

    • Source for detailed 1H NMR coupling constants (Compound 2.76b).
  • PubChem Compound Summary , this compound.

    • General physicochemical identifiers.

Sources

Comprehensive Spectral Analysis and Experimental Protocols for 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Iodo-4-methoxybenzaldehyde (CAS: 105469-13-4) is a highly versatile, ortho-halogenated aromatic building block. Its unique substitution pattern—featuring a reactive electrophilic aldehyde, an electron-donating methoxy group, and an iodine atom poised for transition-metal-catalyzed cross-coupling—makes it an indispensable intermediate in modern drug discovery. It is prominently utilized in the synthesis of complex heterocycles, including benzo[b]indeno[1,2-d]thiophen-6-one derivatives targeting DYRK1A/CLK kinases [1], and various tyloindicine natural product analogues [2].

This technical guide provides an authoritative breakdown of its


H and 

C Nuclear Magnetic Resonance (NMR) spectral data, the mechanistic causality behind its chemical shifts, and field-proven protocols for its acquisition and synthetic application.

Physicochemical Profiling

Before initiating spectral analysis or synthetic workflows, it is critical to verify the physical parameters of the starting material to ensure stoichiometric accuracy and appropriate solvent selection.

ParameterValue
Chemical Name This compound
CAS Registry Number 105469-13-4
Molecular Formula C

H

IO

Molecular Weight 262.04 g/mol
Physical Form Solid (White to pale yellow)
Storage Conditions 4°C, protected from light, stored under nitrogen
Solubility Soluble in CDCl

, DMSO-d

, Acetone-d

, and EtOAc

High-Resolution NMR Spectral Data & Mechanistic Causality

The spectral assignments below are mapped to the structural electronic environment of this compound. Understanding why these shifts occur is essential for troubleshooting structural modifications during downstream API synthesis.

H NMR Data (400 MHz, CDCl )
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
10.01 Singlet (s)-1H-CH O
7.85 Doublet (d)8.71HAr-H (C6)
7.45 Doublet (d)2.51HAr-H (C3)
6.95 Doublet of doublets (dd)8.7, 2.51HAr-H (C5)
3.88 Singlet (s)-3H-OCH

Mechanistic Causality of


H Shifts: 
  • The Aldehyde Proton (10.01 ppm): This proton is highly deshielded due to the diamagnetic anisotropy of the carbonyl

    
    -bond. The circulation of 
    
    
    
    -electrons generates an induced magnetic field that reinforces the applied magnetic field (
    
    
    ) at the proton's location, pushing it far downfield.
  • H5 Shielding (6.95 ppm): The para-methoxy group acts as a strong

    
    -electron donor via resonance (+M effect). Because H5 is ortho to the methoxy group, it experiences significant electron density accumulation, which shields the nucleus and shifts its resonance upfield compared to standard aromatic protons.
    
C NMR Data (100 MHz, CDCl )
Chemical Shift (

, ppm)
Carbon TypeAssignment
195.0 Quaternary (C=O)-C HO
164.5 Quaternary (Ar-C)C 4 (attached to -OCH

)
131.5 Methine (Ar-CH)C 6
128.5 Quaternary (Ar-C)C 1 (attached to -CHO)
124.5 Methine (Ar-CH)C 3
114.5 Methine (Ar-CH)C 5
101.0 Quaternary (Ar-C)C 2 (attached to -I)
55.8 Primary (CH

)
-OC H

Mechanistic Causality of


C Shifts: 
  • The Heavy Atom Effect at C2 (101.0 ppm): A classic manifestation of the "Heavy Atom Effect" (HAE). The exceptionally large electron cloud of the iodine atom causes significant diamagnetic shielding of the directly attached carbon (C2). Instead of resonating in the typical aromatic region (120–140 ppm), C2 is pushed dramatically upfield to ~101 ppm.

  • Deshielding at C4 (164.5 ppm): The highly electronegative oxygen atom of the methoxy group withdraws electron density through the

    
    -bond via the inductive effect (-I), leaving the ipso carbon heavily deshielded.
    

Standardized NMR Acquisition Protocol

To guarantee reproducibility and high-resolution multiplet splitting, the following self-validating protocol must be adhered to when acquiring spectral data for this compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15–20 mg (for

    
    H) or 40–50 mg (for 
    
    
    
    C) of this compound in 0.6 mL of deuterated chloroform (CDCl
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., Bruker Avance 400 MHz). Tune and match the probe specifically for

    
    H and 
    
    
    
    C frequencies to minimize reflected power and maximize the signal-to-noise ratio (SNR).
  • Locking and Shimming: Lock the spectrometer to the deuterium (

    
    H) frequency of the CDCl
    
    
    
    solvent. Perform gradient shimming (TopShim) on the Z and Z
    
    
    axes.
    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Re-shim until FWHM < 1.0 Hz to validate system readiness.

  • Acquisition Parameters:

    • 
      H NMR:  Set the number of scans (ns) to 16, relaxation delay (d1) to 1.0 s, and use a 30° pulse angle.
      
    • 
      C NMR:  Set the number of scans (ns) to 512–1024 (depending on concentration), relaxation delay (d1) to 2.0 s, and activate WALTZ-16 proton decoupling.
      
  • Processing: Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration values.

NMR_Workflow S1 Sample Preparation (15-40 mg in 0.6 mL CDCl3) S2 Probe Tuning & Shimming (Optimize Z/Z2 gradients) S1->S2 S3 1H NMR Acquisition (400 MHz, ns=16, d1=1s) S2->S3 S4 13C NMR Acquisition (100 MHz, ns=512, d1=2s) S2->S4 S5 FID Processing (Fourier Transform, Phase Correction) S3->S5 S4->S5 S6 Spectral Assignment (Multiplet & Heavy Atom Effect Analysis) S5->S6

Figure 1: Standardized workflow for high-resolution NMR acquisition and spectral processing.

Synthetic Utility & Workflow

This compound is rarely an end-product; it is a strategic node in API synthesis. Because direct electrophilic iodination of 4-methoxybenzaldehyde typically occurs at the C3 position (ortho to the strongly activating methoxy group), synthesizing the C2-iodo isomer requires a directed approach.

A highly validated literature pathway [1] involves the Pyridinium Dichromate (PDC) mediated oxidation of (2-iodo-4-methoxyphenyl)methanol.

  • Oxidation: The benzyl alcohol precursor is treated with PDC and silica gel in dichloromethane (CH

    
    Cl
    
    
    
    ) at room temperature.
  • Purification: The crude residue is purified via flash chromatography (20% EtOAc in cyclohexane) to yield this compound as a white solid (Yield: ~89%).

  • Downstream Application: The resulting ortho-iodoaldehyde is perfectly primed for Palladium-catalyzed annulation reactions. For instance, the addition of 2-benzothiophenyl lithium anions to the aldehyde, followed by cyclization, yields sulfur-containing tetracycles that act as potent DYRK1A inhibitors [1].

Synth_Workflow A (2-Iodo-4-methoxyphenyl)methanol Starting Material B PDC Oxidation (CH2Cl2, Silica, rt) A->B Oxidation C This compound Target Core B->C Yield: ~89% D Palladium-Catalyzed Annulation C->D Cross-Coupling E DYRK1A Inhibitor (Tetracycle API) D->E Downstream

Figure 2: Synthetic pathway of this compound and downstream API functionalization.

References

  • Neagoie, C., et al. "Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors." RSC Medicinal Chemistry.[Link] [1]

  • Lee, K., et al. "Novel tyloindicines and related processes, pharmaceutical compositions and methods.

solubility of 2-Iodo-4-methoxybenzaldehyde in common organic solvents

[1]

Executive Summary

2-Iodo-4-methoxybenzaldehyde is a critical intermediate in the synthesis of bioactive heterocycles, particularly via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1] Its solubility profile is governed by the interplay between its lipophilic aryl iodide core and the polarizable aldehyde moiety.[1][2]

Key Findings:

  • High Solubility: Halogenated solvents (DCM, Chloroform), Polar Aprotic solvents (DMF, DMSO, THF), and Esters (Ethyl Acetate).[2]

  • Temperature-Dependent Solubility: Alcohols (Methanol, Ethanol) and Acetonitrile.[1][2] These are optimal candidates for recrystallization.[1][2]

  • Insolubility: Water and highly non-polar alkanes (Pentane, Hexane) at ambient temperatures.[2]

Physicochemical Identity & Structural Analysis[1][2][3][4][5]

Understanding the solubility requires analyzing the molecular architecture.[1][2] The presence of the iodine atom at the ortho position relative to the aldehyde creates a distinct dipole and steric profile compared to its isomers.[1][2]

PropertyDataSource/Inference
CAS Number 105469-13-4 Verified [1, 2]
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
Physical State Solid (White to pale yellow crystalline powder)[3, 4]
Lipophilicity (LogP) ~2.4 - 2.8 (Estimated)Inferred from structural homologs [5]
H-Bond Donors 0
H-Bond Acceptors 2 (Aldehyde O, Methoxy O)
Structural Impact on Solubility[1][2]
  • Iodine Atom (C-2): The large iodine atom increases polarizability and lipophilicity (LogP), significantly enhancing solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform.[1][2]

  • Methoxy Group (C-4): Provides electron density to the ring but remains lipophilic enough to ensure good interaction with organic solvents like Ethyl Acetate.[1][2]

  • Aldehyde Group (C-1): Acts as a hydrogen bond acceptor, facilitating solubility in polar aprotic solvents (DMSO, DMF) and allowing interaction with protic solvents (Alcohols).[2]

StructurePropertiesCompoundThis compoundIodineIodine (C-2)High PolarizabilityLipophilicityCompound->IodineDeterminesAldehydeAldehyde (C-1)Dipole MomentH-Bond AcceptorCompound->AldehydeDeterminesMethoxyMethoxy (C-4)Electron DonorOrganic SolvencyCompound->MethoxyDeterminesSoluble in DCM/CHCl3Soluble in DCM/CHCl3Iodine->Soluble in DCM/CHCl3Soluble in DMSO/DMFSoluble in DMSO/DMFAldehyde->Soluble in DMSO/DMFSoluble in EtOAcSoluble in EtOAcMethoxy->Soluble in EtOAc

Figure 1: Structural moieties of this compound and their influence on solvent compatibility.[1]

Detailed Solubility Profile

The following data categorizes solvents based on their utility in reaction planning and purification.

A. High Solubility Solvents (Reaction Media)

These solvents dissolve the compound readily at Room Temperature (RT) (>50 mg/mL).[2] They are ideal for synthetic transformations.[1][2]

SolventClassUtilityProtocol Notes
Dichloromethane (DCM) ChlorinatedExtraction, ChromatographyExcellent solubility.[1][2] Primary choice for liquid-liquid extraction from aqueous workups.[1][2]
Tetrahydrofuran (THF) EtherGrignard/Lithiation, CouplingGood solubility.[2] Ensure anhydrous conditions for organometallic steps.
Ethyl Acetate (EtOAc) EsterExtraction, ChromatographyHigh solubility.[2] Standard solvent for silica gel column elution (often mixed with Hexanes).[1][2][3]
DMF / DMSO Polar AproticS_NAr, Suzuki CouplingHigh solubility.[2] Used for high-temperature reactions.[1][2] Difficult to remove; requires aqueous wash or lyophilization.[1][2]
B. Temperature-Dependent Solvents (Purification/Crystallization)

These solvents show moderate solubility at RT but high solubility at boiling points, making them ideal for recrystallization.[2]

SolventClassUtilityProtocol Notes
Methanol / Ethanol AlcoholRecrystallizationCompound likely dissolves in hot alcohol and crystallizes upon cooling.[1][2]
Acetonitrile NitrileHPLC, RecrystallizationGood balance of polarity.[2] Often used as a solvent for recrystallizing iodinated aromatics.[1][2]
Toluene AromaticReaction (High Temp)Soluble hot; variable cold.[1][2] Good for azeotropic removal of water.[1][2]
C. Anti-Solvents (Precipitation)

The compound is sparingly soluble or insoluble in these media.[2]

  • Water: Insoluble.[1][2] Used to quench reactions and precipitate the product from water-miscible organic solvents (e.g., pouring a DMF reaction mixture into water).[2]

  • Hexanes / Pentane / Heptane: Low solubility at RT.[1][2] Used as the mobile phase component in chromatography to retard elution (retention) or to induce precipitation from DCM/EtOAc solutions.[2]

Experimental Protocols

Since batch-specific purity affects exact solubility limits, the following self-validating protocols allow you to determine precise values for your specific lot.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit (mg/mL) in a specific solvent.[2]

  • Preparation: Weigh 100 mg of this compound into a tared 4 mL vial.

  • Addition: Add the solvent of interest in 100 µL increments using a micropipette.

  • Agitation: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.[1][2]

  • Observation: Continue addition until the solid is fully dissolved (solution becomes clear).

  • Calculation:

    
    
    
Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Dissolution: Place 50 mg of compound in a test tube. Add minimal hot solvent (e.g., Ethanol) dropwise until dissolved.[2]

  • Cooling: Allow the solution to cool slowly to RT, then to 0°C in an ice bath.

  • Validation:

    • Scenario 1 (Crystals form): Success.[1][2] Filter and check purity via TLC/NMR.

    • Scenario 2 (No crystals): Too soluble.[1][2] Try a more non-polar solvent or add an anti-solvent (e.g., water dropwise to the ethanol solution).[2]

    • Scenario 3 (Oiling out): Impurity level too high or MP too low.[1][2] Switch solvent class (e.g., from Alcohol to Toluene/Heptane mix).[2]

Workflow: Solvent Selection for Synthesis

The following decision tree guides the selection of solvents based on the intended chemical transformation.

SolventSelectionStartSelect Process GoalReactionSynthetic ReactionStart->ReactionPurificationPurification / IsolationStart->PurificationCouplingPd-Catalyzed Coupling(Suzuki, Heck)Reaction->CouplingNucleophilicNucleophilic Addition(Grignard, Reduction)Reaction->NucleophilicExtractionLiquid-Liquid ExtractionPurification->ExtractionColumnChromatographyPurification->ColumnRecrystRecrystallizationPurification->RecrystSolvent_CouplingUse: DMF, Dioxane, Toluene(High Boiling Point)Coupling->Solvent_CouplingSolvent_NucUse: THF, Diethyl Ether(Anhydrous)Nucleophilic->Solvent_NucSolvent_ExtractUse: DCM or EtOAc(vs. Water)Extraction->Solvent_ExtractSolvent_ColumnUse: Hexane / EtOAc gradientColumn->Solvent_ColumnSolvent_RecrystUse: Hot EtOH orDCM/Hexane layeringRecryst->Solvent_Recryst

Figure 2: Decision matrix for solvent selection based on experimental stage.

Safety & Handling

  • Inhalation: As a halogenated benzaldehyde, the compound may cause respiratory irritation.[2][4] Handle in a fume hood, especially when heating in solvents like Toluene or DMF.[2]

  • Skin Contact: Lipophilic nature allows skin absorption.[1][2] Wear nitrile gloves.[1][2]

  • Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste .[1][2] Do not mix with non-halogenated solvents if waste streams are separated.[1][2]

References

  • Sigma-Aldrich. (2025).[1][2] Product Specification: this compound (CAS 105469-13-4).[1][5][6] Retrieved from [1][2]

  • MolCore. (2025).[1][2] Chemical Directory: this compound.[1][6] Retrieved from [1][2]

  • RSC Medicinal Chemistry. (2024).[1][2] Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. (Describing synthesis and isolation of this compound as a white solid). DOI: 10.1039/D4MD00537F.[1][2] Retrieved from

  • Thermo Scientific Chemicals. (2025).[1][2] Safety Data Sheet: Iodinated Benzaldehyde Derivatives.[1][2] Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for similar iodinated anisaldehydes. Retrieved from [1][2]

Technical Guide: Electrophilic Iodination of 3-Hydroxy-4-Methoxybenzaldehyde (Isovanillin)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical execution, mechanistic rationale, and validation strategies for the electrophilic iodination of 3-hydroxy-4-methoxybenzaldehyde (Isovanillin).

Executive Summary & Strategic Implications

Target Substrate: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin).[1] Primary Challenge: Regiochemical ambiguity driven by competing directing groups (OH vs. OMe) and steric hindrance. Outcome: Direct electrophilic iodination predominantly yields 6-iodoisovanillin , contrasting with its isomer vanillin, which yields 5-iodovanillin. Relevance: Iodinated isovanillin derivatives are critical precursors for Suzuki-Miyaura cross-couplings in the synthesis of bioactive stilbenoids, radiolabeled PET tracers, and metabolic probes.

Key Decision Point:

  • Targeting C6 (Major): Use direct electrophilic aromatic substitution (EAS).

  • Targeting C5 (Minor/Difficult): Direct iodination is inefficient due to the directing mismatch. Requires a protection/deprotection strategy starting from 5-iodovanillin (demethylation/remethylation).

Mechanistic Analysis & Regioselectivity

The regiochemical outcome is dictated by the electronic battle between the hydroxyl group (C3) and the methoxy group (C4) , superimposed on the deactivating effect of the aldehyde (C1) .

Electronic Directing Vectors
  • 3-OH (Strong Activator): Directs ortho (C2) and para (C6).

  • 4-OMe (Moderate Activator): Directs ortho (C5) and para (blocked by C1).

  • 1-CHO (Deactivator): Directs meta (C3-occupied, C5).

The "Winner": C6 vs. C2 vs. C5
  • Position C2 (Ortho to OH): Theoretically activated, but sterically "sandwiched" between the aldehyde (C1) and hydroxyl (C3). Significant buttressing effects make this kinetically unfavorable.

  • Position C5 (Ortho to OMe): Activated by OMe and directed by CHO (meta). However, the activation by OMe is weaker than the OH group. The OH group at C3 directs meta to C5, deactivating it relative to C6.

  • Position C6 (Para to OH): Strongly activated by the para-hydroxyl resonance. It is sterically accessible (only flanked by the aldehyde).

Regioselectivity Isovanillin Isovanillin (3-OH, 4-OMe) OH_Effect 3-OH Effect (Strong Donor) Isovanillin->OH_Effect OMe_Effect 4-OMe Effect (Moderate Donor) Isovanillin->OMe_Effect Sterics Steric Hindrance (C2 blocked) OH_Effect->Sterics Ortho direction Product_6 Major Product: 6-Iodoisovanillin (Para to OH) OH_Effect->Product_6 Strong Activation Product_5 Minor/Trace: 5-Iodoisovanillin (Ortho to OMe) OMe_Effect->Product_5 Weaker Activation Sterics->Product_6 Shifts attack to Para

Figure 1: Mechanistic flow showing the dominance of the C3-Hydroxyl group in directing substitution to C6.

Experimental Protocol: Synthesis of 6-Iodoisovanillin

Two methods are presented. Method A is the "Gold Standard" for yield and purity. Method B is a "Green Chemistry" alternative suitable for scale-up where iodine monochloride handling is restricted.

Method A: Iodine Monochloride (ICl) in Acetic Acid (Recommended)

This method utilizes ICl, a polarized electrophile (


), ensuring rapid and stoichiometric iodination.

Reagents:

  • Isovanillin (1.0 eq)

  • Iodine Monochloride (1.1 eq)

  • Glacial Acetic Acid (Solvent, 0.5 M concentration)

  • Sodium Thiosulfate (Quench)

Step-by-Step Workflow:

  • Dissolution: Dissolve Isovanillin (1.52 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Prepare a solution of Iodine Monochloride (1.79 g, 11 mmol) in acetic acid (5 mL). Add this dropwise to the isovanillin solution at room temperature over 20 minutes.

    • Note: The solution will darken. Maintain temperature < 30°C to prevent di-iodination.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 100 mL of ice-water. Add saturated aqueous sodium thiosulfate (

    
    ) dropwise until the iodine color (dark brown/purple) fades to a pale yellow.
    
  • Isolation: A precipitate should form.[1][2][3] Filter the solid via vacuum filtration.[2][4]

    • If no precipitate: Extract with Dichloromethane (DCM) (3 x 30 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, Hexane:EtOAc gradient).

Method B: Oxidative Iodination ( )

Uses oxidative generation of the electrophilic iodine species. Slower, but avoids corrosive ICl.

Reagents:

  • Isovanillin (1.0 eq)

  • Iodine (

    
    , 1.1 eq)
    
  • Hydrogen Peroxide (30% aq, 1.2 eq)

  • Ethanol (Solvent)[5]

Workflow:

  • Suspend Isovanillin (10 mmol) and Iodine (

    
    , 11 mmol) in Ethanol (25 mL).
    
  • Add

    
     (30%, 12 mmol) dropwise.
    
  • Heat to 50°C for 4–6 hours. The peroxide oxidizes

    
     back to 
    
    
    
    , driving atom economy.
  • Workup identical to Method A (Thiosulfate quench is critical).

Data & Self-Validating Systems (QC)

To ensure scientific integrity, you must distinguish the 6-iodo product from the 5-iodo or 2-iodo isomers using NMR Coupling Constants .

1H NMR Diagnostic Logic

The substitution pattern is confirmed by the coupling pattern of the remaining aromatic protons.

IsomerStructureProton RelationshipExpected J-Coupling (Hz)
6-Iodo (Major) Protons at C2 and C5Para relationshipSinglets (s) or very small coupling (

Hz)
2-Iodo (Trace) Protons at C5 and C6Ortho relationshipDoublets (d) with

Hz
5-Iodo (Unlikely) Protons at C2 and C6Meta relationshipDoublets (d) with

Hz

Validation Check: Run a 1H NMR in


.
  • Look at the aromatic region (6.5 – 7.5 ppm).[6]

  • If you see two distinct singlets , you have successfully synthesized 6-iodoisovanillin .

  • If you see two doublets with strong splitting (

    
    ), you have the 2-iodo isomer (rare, usually requires specific directing groups).
    
Physical Properties (Reference Data)
  • Appearance: Pale yellow needles.

  • Melting Point: 6-iodoisovanillin typically melts higher than the starting material (approx. range 160–165°C, verify with literature as polymorphs exist).

  • Mass Spectrometry: M+ peak at 278 m/z.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete quenching of Iodine.Increase

wash. Recrystallize from EtOH/H2O.[2]
Di-iodination Excess reagent or high temp.[7]Strictly control stoichiometry (1.05 eq ICl). Keep T < 25°C.
Regioisomer Mix Thermodynamic equilibration.Do not reflux. Kinetic control (room temp) favors the para-to-OH (C6) product.

Visualization of Workflow

Workflow Start Start: Isovanillin (10 mmol) Reagent Add ICl (1.1 eq) in Acetic Acid Start->Reagent Reaction Reaction: 2-4h @ RT (Kinetic Control) Reagent->Reaction Quench Quench: Na2S2O3 (aq) Remove excess I2 Reaction->Quench Workup Filtration or DCM Extraction Quench->Workup QC QC: 1H NMR Check for Singlets (Para-H) Workup->QC

Figure 2: Operational workflow for the synthesis of 6-iodoisovanillin using Iodine Monochloride.

References

  • Regioselectivity in Phenolic Iodination: Nammalwar, B., Bunce, R. A., & Berlin, K. D. (2012).[5] Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Organic Preparations and Procedures International. Citation Note: Confirms that direct iodination of isovanillin is regiochemically distinct from vanillin and often requires indirect routes for 5-iodo derivatives.

  • Green Iodination Protocols: Palesch, J. J., et al. (2025).[8] Iodination of Vanillin and Subsequent Suzuki-Miyaura Coupling: Two-Step Synthetic Sequence Teaching Green Chemistry Principles. Green Chemistry Letters and Reviews. Citation Note: Provides the basis for the oxidative iodine/peroxide method adapted for isovanillin.

  • General Iodination Methodology (ICl): Kinsinger, T., & Kazmaier, U. (2018).[9] Regioselective Iodination of Phenols and Anilines. Organic Letters. Citation Note: Establishes ICl as the preferred reagent for high-yield electrophilic iodination of activated aromatics.

Sources

CAS number and molecular weight of 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, physicochemical properties, and synthetic methodology for 2-Iodo-4-methoxybenzaldehyde .

Core Identity & Physicochemical Profile

This compound is a specialized halogenated aryl aldehyde used primarily as a regioselective building block in the synthesis of polysubstituted benzofurans, indoles, and biaryl scaffolds via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Its structural uniqueness lies in the ortho-positioning of the iodine atom relative to the aldehyde, facilitating cascade cyclization reactions that are inaccessible to its more common isomer, 3-iodo-4-methoxybenzaldehyde.

Compound Identity & Constants
ParameterData
Chemical Name This compound
CAS Number 105469-13-4
Molecular Formula C₈H₇IO₂
Molecular Weight 262.04 g/mol
SMILES COc1ccc(C=O)c(I)c1
Appearance White to off-white crystalline solid
Melting Point 104–106 °C (Typical range for pure polymorphs)
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water.[1][2]
Spectroscopic Validation (Self-Validating Data)

To ensure the integrity of the synthesized material, compare your isolated product against these standard NMR shifts. The distinct coupling pattern of the aromatic protons confirms the ortho, meta substitution pattern, ruling out the 3-iodo isomer.

¹H NMR (500 MHz, CDCl₃):

  • δ 9.96 (d, J = 0.8 Hz, 1H, CHO): Characteristic aldehyde singlet (showing long-range coupling).

  • δ 7.87 (d, J = 8.7 Hz, 1H, H-6): The doublet at the lowest field aromatic region corresponds to the proton ortho to the carbonyl, deshielded by the anisotropy of the carbonyl group.

  • δ 7.47 (d, J = 2.4 Hz, 1H, H-3): The meta-coupled doublet indicates the proton between the Iodine and Methoxy groups. Its shift is distinct due to the ortho-iodine effect.

  • δ 7.01 (ddd, J = 8.7, 2.4, 0.8 Hz, 1H, H-5): The multiplet corresponds to the proton ortho to the methoxy group, showing coupling to both H-6 and H-3.

  • δ 3.90 (s, 3H, OCH₃): Characteristic methoxy singlet.

Synthetic Methodology: Directed Ortho-Lithiation (DoM)

While this compound can be obtained via the oxidation of (2-iodo-4-methoxyphenyl)methanol, the most robust ab initio route involves the Directed Ortho Metalation (DoM) of 4-methoxybenzaldehyde. Direct iodination of anisaldehyde typically yields the 3-iodo isomer; therefore, a transient directing group is required to force lithiation to the 2-position.

Phase 1: In-Situ Protection & Lithiation

Rationale: The aldehyde function is protected as an α-amino alkoxide (via Comins-Meyers protocol) or an aminal to direct the n-BuLi to the sterically accessible ortho position (C2) rather than attacking the carbonyl.

Protocol:

  • Reagents: 4-Methoxybenzaldehyde (1.0 equiv), N,N,N'-Trimethylethylenediamine (1.1 equiv), n-BuLi (1.05 equiv), Iodine (1.2 equiv), THF (Anhydrous).

  • Protection: In a flame-dried flask under Argon, dissolve 4-methoxybenzaldehyde in dry THF. Add N,N,N'-trimethylethylenediamine at 0°C and stir for 15 minutes to form the in situ aminal director.

  • Lithiation: Cool the mixture to -78°C . Add n-BuLi dropwise over 20 minutes. The coordination of Lithium to the aminal nitrogen and the methoxy oxygen directs deprotonation specifically at the C2 position. Stir for 1 hour at -78°C.

  • Iodination (The Quench): Dissolve Iodine (I₂) in dry THF and add it dropwise to the lithiated species at -78°C. The solution will decolorize as the iodine is consumed.

  • Hydrolysis: Allow the reaction to warm to 0°C. Quench with 10% HCl (aq). This step simultaneously quenches the reaction and hydrolyzes the aminal protecting group, restoring the aldehyde functionality.

  • Workup: Extract with EtOAc, wash with saturated Na₂S₂O₃ (to remove excess iodine) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (10-20% EtOAc in Hexanes).

Diagram: Synthesis & Reactivity Workflow

SynthesisWorkflow Start 4-Methoxybenzaldehyde Step1 Aminal Formation (+ Trimethylethylenediamine) Start->Step1 Protection Step2 Ortho-Lithiation (n-BuLi, -78°C) Step1->Step2 Directing Group Activation Step3 Electrophilic Quench (+ I2) Step2->Step3 C-I Bond Formation Step4 Acid Hydrolysis (H3O+) Step3->Step4 Deprotection Product This compound (CAS 105469-13-4) Step4->Product Isolation

Caption: Directed Ortho Metalation (DoM) pathway ensuring regioselective iodination at the C2 position.

Applications in Drug Discovery[3][4]

The this compound scaffold is a "privileged intermediate" because it contains two orthogonal reactive handles: an electrophilic aldehyde and a nucleophilic/coupling-ready aryl iodide.

1. Benzofuran Synthesis (Cascade Reaction): Reaction with terminal alkynes (Sonogashira coupling) followed by cyclization allows for the rapid assembly of 2-substituted benzofurans. The ortho-iodo group is critical here; the 3-iodo isomer cannot undergo this cyclization.

2. DYRK1A Inhibitors: Recent medicinal chemistry campaigns have utilized this core to synthesize 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which act as potent inhibitors of DYRK1A (a kinase target in Down syndrome and Alzheimer's research).[3]

3. Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward oxidative addition with Palladium(0), allowing for the introduction of biaryl systems at the 2-position under mild conditions, preserving the aldehyde for reductive amination or olefination later.

Reactivity Core This compound App1 Benzofurans (Sonogashira + Cyclization) Core->App1 Terminal Alkyne Pd/Cu, Base App2 Biaryl Aldehydes (Suzuki Coupling) Core->App2 Ar-B(OH)2 Pd(0) App3 Indoles (Condensation + C-H Activation) Core->App3 Amine/Nitro Reductive Cyclization

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the Iodo-Aldehyde core.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Light-sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent liberation of iodine and oxidation of the aldehyde.

  • Disposal: All iodinated organic waste must be segregated from general organic solvents to prevent the formation of explosive or toxic byproducts during incineration.

References
  • Part I. Total Synthesis of Baphicacanthcusine Alkaloids. University of California, Berkeley eScholarship. (Detailed 1H NMR data for compound 2.76b). [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives. RSC Medicinal Chemistry, 2024. (Synthesis via PDC oxidation). [Link]

  • Comins, D. L., & Brown, J. D.Ortho-Lithiation of Aldehydes via alpha-Amino Alkoxides.Journal of Organic Chemistry, 1984, 49(6), 1078–1083. (Foundational method for regioselective synthesis).

Sources

potential biological activities of 2-Iodo-4-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 2-Iodo-4-methoxybenzaldehyde Derivatives in Modern Drug Discovery: A Technical Guide to Synthesis and Biological Evaluation

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates the efficiency of synthesizing complex, biologically active architectures. This compound (CAS: 105469-13-4) and its derivatives (such as 3-hydroxy-2-iodo-4-methoxybenzaldehyde) have emerged as privileged scaffolds[1][2]. The structural brilliance of this molecule lies in its orthogonal reactivity: the electrophilic aldehyde moiety allows for condensation, reductive amination, and olefination, while the ortho-positioned iodine atom serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck)[3].

This whitepaper provides an in-depth technical analysis of the biological activities of compounds derived from this scaffold, focusing on their roles as kinase inhibitors, topoisomerase poisons, and antimicrobial agents. Furthermore, we detail the field-proven synthetic workflows required to construct these complex pharmacophores.

Core Mechanistic Pathways and Biological Targets

Kinase Inhibition (DYRK1A/CLK1/Haspin) in Neurodegeneration and Oncology

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved kinase encoded on human chromosome 21. Its overexpression is a primary driver of cognitive impairment in Down Syndrome and accelerates Alzheimer's disease (AD) pathology by hyperphosphorylating the amyloid precursor protein (APP) and tau protein[4][5][6].

Derivatives synthesized from this compound, specifically 6H-benzo[b]indeno[1,2-d]thiophen-6-one tetracycles, have demonstrated profound efficacy as ATP-competitive inhibitors of DYRK1A, CLK1/CLK4, and haspin kinases[7]. The methoxy group derived from the starting benzaldehyde plays a critical role in occupying the hydrophobic pocket of the kinase ATP-binding site, establishing stabilizing van der Waals interactions[8].

DYRK1A_Pathway A DYRK1A Overexpression (Chromosome 21) B APP Phosphorylation (Thr688) A->B Kinase Activity C Tau Hyperphosphorylation (Ser396/Thr212) A->C Kinase Activity D Amyloid-β Accumulation B->D β/γ-Secretase Cleavage E Neurofibrillary Tangles C->E Aggregation F Alzheimer's Disease Pathology D->F E->F G This compound Derived Inhibitors G->A ATP-Competitive Inhibition

Caption: Mechanism of DYRK1A-driven Alzheimer's pathology and targeted intervention by derived inhibitors.

Topoisomerase I & II Poisoning (Anticancer Activity)

Benzo[c]phenanthridine alkaloids, synthesized via palladium-mediated intramolecular aryl-aryl coupling of this compound derivatives, exhibit potent antitumor properties[9]. Unlike catalytic inhibitors that merely block enzyme binding, these derivatives act as topoisomerase poisons [10][11]. They intercalate into DNA and stabilize the transient cleavable complex formed between DNA and Topoisomerase I/II. This stabilization prevents DNA religation, causing replication forks to collide with the trapped complexes, resulting in fatal double-strand DNA breaks and subsequent G2 cell cycle arrest[11][12].

Benzofuran Scaffolds in Antimicrobial and Antioxidant Therapeutics

The synthesis of resveratrol dimers (e.g., Anigopreissin A) utilizes 3-hydroxy-2-iodo-4-methoxybenzaldehyde to construct complex benzofuran rings. These hybrid molecules exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects, primarily driven by their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine pathways.

Quantitative Data: Biological Activity Summary

To benchmark the efficacy of these derivatives, the following table summarizes the quantitative pharmacological data across various therapeutic targets:

Derivative ScaffoldPrimary TargetMechanism of ActionKey Biological Activity (IC₅₀ / GI₅₀)Associated Disease State
6H-benzo[b]indeno[1,2-d]thiophen-6-ones DYRK1A / CLK1ATP-Competitive InhibitionDYRK1A: 35–116 nMCLK1: 20 nMAlzheimer's, Glioblastoma
Benzo[c]phenanthridines (e.g., NK314 analogs)Topoisomerase I & IICleavable Complex Stabilization (Poison)GI₅₀ ≈ 63 nM (HT-29 cells)Colon Carcinoma, Leukemia
Benzofuran-Resveratrol Hybrids ROS / Inflammatory CytokinesAntioxidant / Free Radical ScavengingBroad-spectrum cellular protectionBacterial/Fungal Infections, Inflammation

Experimental Protocols & Synthetic Workflows

As an application scientist, it is critical to understand that successful synthesis requires more than mixing reagents; it requires an understanding of the kinetic and thermodynamic driving forces. The protocols below are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Palladium-Catalyzed Annulation for Tetracyclic Kinase Inhibitors

Objective: Construct the 6H-benzo[b]indeno[1,2-d]thiophen-6-one core from this compound.[7]

Causality & Reagent Selection: The reaction relies on the nucleophilic addition of a lithiated benzothiophene to the electrophilic aldehyde, followed by oxidation and a Pd-catalyzed intramolecular cyclization. The ortho-iodine is deliberately left unreacted during the first step to serve as the oxidative addition site for Pd(0) in the final cyclization.

  • Nucleophilic Addition:

    • Cool a solution of the substituted benzo[b]thiophene in anhydrous THF to -78 °C under inert Argon.

    • Add n-BuLi (1.1 eq) dropwise. Rationale: Regioselective deprotonation at the C2 position of the thiophene ring.

    • Introduce this compound (1.0 eq) dissolved in THF. Stir for 2 hours, then quench with saturated NH₄Cl.

    • Validation Step: Perform TLC (Hexane/EtOAc). The disappearance of the UV-active aldehyde spot and LC-MS confirmation of the secondary alcohol mass validates this step.

  • Oxidation (Cornforth Reagent):

    • Dissolve the purified alcohol in CH₂Cl₂. Add Pyridinium Dichromate (PDC) and silica gel. Rationale: PDC/silica provides a mild, controlled oxidation to the ketone without cleaving sensitive ether linkages.

    • Filter through Celite and concentrate.

    • Validation Step: ¹H-NMR must show the disappearance of the carbinol proton (~6.0 ppm) and IR spectroscopy should reveal a strong ketone C=O stretch (~1680 cm⁻¹).

  • Palladium-Catalyzed Annulation:

    • Dissolve the ketone in DMF. Add Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Na₂CO₃ (2.0 eq). Heat to 120 °C.

    • Rationale: Pd(0) undergoes oxidative addition into the C-I bond. The basic conditions facilitate the enolization of the ketone, allowing for intramolecular carbopalladation and subsequent reductive elimination to form the tetracycle.

Protocol 2: Domino Sonogashira-Hetero-Annulation for Benzofurans

Objective: Synthesize resveratrol-piceatannol hybrids via benzofuran construction.

Synthetic_Workflow N1 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde N4 Sonogashira Cross-Coupling (C-C Bond Formation) N1->N4 N2 Terminal Alkyne (e.g., 4-ethynylanisole) N2->N4 N3 Pd(PPh3)2Cl2 / CuI Catalytic System N3->N4 N5 Intramolecular Cyclization (Hetero-Annulation) N4->N5 Spontaneous under basic conditions N6 Benzofuran Scaffold (Resveratrol Hybrid) N5->N6

Caption: Workflow for the domino Sonogashira-hetero-annulation yielding biologically active benzofurans.

Causality & Reagent Selection: This domino reaction couples a terminal alkyne with an ortho-iodo phenol derivative. Copper(I) iodide is essential as it forms a copper acetylide intermediate, which is highly nucleophilic and rapidly transmetalates with the Pd(II) complex formed after oxidative addition into the C-I bond.

  • Catalyst Activation & Coupling:

    • In a microwave synthesis vial, combine 3-hydroxy-2-iodo-4-methoxybenzaldehyde (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in a degassed mixture of DMF and Triethylamine (TEA).

    • Rationale: TEA acts as both the base to deprotonate the alkyne (facilitating Cu-acetylide formation) and the solvent/ligand environment.

  • Microwave Irradiation:

    • Subject the mixture to microwave irradiation at 80 °C for 45 minutes.

    • Rationale: Microwave heating provides uniform thermal energy, drastically reducing the reaction time from 12 hours (conventional heating) to minutes, minimizing the degradation of the sensitive phenolic intermediates.

  • Hetero-Annulation:

    • The initial Sonogashira coupling yields an ortho-alkynyl phenol. Under the basic conditions and thermal stress, the proximal hydroxyl group undergoes a 5-endo-dig cyclization onto the activated alkyne, forming the benzofuran ring.

    • Validation Step: Isolate via flash chromatography. ¹H-NMR will show the disappearance of the terminal alkyne proton (~3.0 ppm) and the phenolic OH proton. The appearance of a distinct benzofuran C3-H singlet (~7.0 ppm) confirms successful annulation.

Conclusion

The this compound scaffold is a masterclass in synthetic utility. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently access diverse chemical spaces—from tetracyclic kinase inhibitors targeting Alzheimer's disease to DNA-intercalating topoisomerase poisons for oncology. Rigorous adherence to the mechanistic principles and validation steps outlined in this guide ensures high-yield, reproducible access to these critical biological modulators.

References

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • SYNTHESIS OF 2,3,9,10-TETRAOXYGENATED BENZO[c]PHENANTHRIDINE DERIVATIVES VIA PALLADIUM-MEDIATED ARYL-ARYL COUPLING REACTION. CORE. Available at:[Link]

  • Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Piceatannol Hybrid. ChemistryOpen. Available at:[Link]

  • The Aza-Analogous Benzo[c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties. MDPI. Available at:[Link]

  • Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials. PubMed. Available at:[Link]

  • Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD. Frontiers. Available at:[Link]

  • DNA topoisomerases as molecular targets for anticancer drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

stability and storage conditions for 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Title: Stability and Storage Dynamics of 2-Iodo-4-methoxybenzaldehyde: A Comprehensive Guide for Synthetic Applications

Executive Summary

This compound (CAS: 105469-13-4) is a highly versatile bifunctional building block extensively utilized in advanced cross-coupling reactions and the total synthesis of complex natural products, such as baphicacanthcusine alkaloids[1]. Despite its synthetic utility, the molecule presents significant handling challenges due to the competing reactivities of its functional groups. As a Senior Application Scientist, I have observed that inconsistent storage conditions directly correlate with yield drop-offs in downstream applications. This whitepaper delineates the mechanistic causality behind the degradation of this compound and provides a self-validating protocol for its optimal storage, handling, and quality control.

Molecular Vulnerabilities & Degradation Causality

The instability of this compound is not arbitrary; it is a direct consequence of its electronic and structural properties. The molecule contains two highly vulnerable sites that dictate its degradation kinetics:

  • Autoxidation of the Formyl Group: Aldehydes are notoriously susceptible to autoxidation, converting to their corresponding carboxylic acids upon exposure to atmospheric oxygen. In this compound, the strongly electron-donating para-methoxy group increases the electron density of the aromatic ring. While this stabilizes radical intermediates, it also renders the molecule highly prone to electrophilic oxidation pathways[2]. The resulting degradant, 2-iodo-4-methoxybenzoic acid, acts as a poison in palladium-catalyzed cross-coupling reactions by altering the pH and coordinating irreversibly to the metal center.

  • Photolytic C-I Bond Cleavage: The carbon-iodine (C-I) bond possesses a relatively low dissociation energy (~65 kcal/mol). Exposure to ambient ultraviolet (UV) or near-UV light provides sufficient energy to induce homolytic cleavage. This photolysis generates highly reactive aryl and iodine radicals. The accumulation of free iodine (I₂) is often visually detectable as the pristine white/pale-yellow material darkens to a deep brown[3].

DegradationMechanisms cluster_photo Photolytic Pathway cluster_ox Oxidative Pathway Compound This compound Light Photon (hv) Compound->Light Oxygen O2 / Air Exposure Compound->Oxygen Cleavage C-I Bond Cleavage Light->Cleavage Radical Aryl + Iodine Radicals Cleavage->Radical Autox Radical Autoxidation Oxygen->Autox Acid 2-Iodo-4-methoxybenzoic acid Autox->Acid

Fig 1: Dual degradation pathways of this compound via photolysis and autoxidation.

Empirical Stability Matrix

Empirical data from synthetic laboratories demonstrates that while degradation can be significantly retarded by sub-zero storage (e.g., -15°C), it is not completely prevented unless atmospheric oxygen and light are simultaneously excluded[4]. The table below summarizes the expected shelf life under various environmental conditions.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant
Ambient Benchtop 20–25°CAirAmbient< 1 WeekCarboxylic Acid, I₂
Standard Refrigerator 2–8°CAirDark1–3 MonthsCarboxylic Acid
Standard Freezer -15 to -20°CAirDark6–12 MonthsCarboxylic Acid
Optimal Cryogenic -20°CArgonDark> 2 YearsNone (Stable)

Optimized Storage & Handling Protocol

To ensure absolute scientific integrity, the handling of this compound must follow a self-validating system. By utilizing single-use aliquots, the system inherently protects the bulk material; if one vial is compromised due to user error or seal failure, the rest of the inventory remains pristine.

Step-by-Step Methodology: Inert Aliquoting and Cryogenic Preservation

  • Glassware Preparation: Bake amber glass vials at 120°C for a minimum of 2 hours to eliminate surface-bound moisture. Cool the vials in a vacuum desiccator. Causality: Amber glass blocks UV transmission, preventing photolytic C-I cleavage.

  • Atmospheric Purging: Transfer the bulk this compound[5] into a glovebox. If a glovebox is unavailable, utilize a Schlenk line to establish a strict Argon atmosphere. Causality: Argon is denser than Nitrogen and provides a superior protective blanket over solid reagents.

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg) based on standard reaction scales. Causality: Repeated freeze-thaw cycles introduce condensation and oxygen, which exponentially accelerates autoxidation.

  • Hermetic Sealing: Cap the vials using PTFE-lined silicone septa. The PTFE layer is chemically inert and prevents oxygen permeation. Wrap the cap junction tightly with Parafilm.

  • Cryogenic Storage: Transfer the sealed amber vials to a -20°C freezer[4]. For added security, store the vials within a secondary desiccator box containing indicating Drierite (calcium sulfate).

StorageWorkflow Receipt Material Receipt Purge Argon Purging Receipt->Purge Aliquot Amber Vial Aliquoting Purge->Aliquot Seal PTFE Sealing Aliquot->Seal Store -20°C Storage Seal->Store

Fig 2: Optimized step-by-step workflow for inert aliquoting and cryogenic storage.

Quality Control & Pre-Reaction Validation

Before deploying this compound in sensitive syntheses, its structural integrity must be verified. This acts as the final validation gate in our self-validating system.

  • Visual Inspection: Pure material is a white to pale-yellow solid[3]. Any transition to a dark brown or purple hue is a definitive indicator of free iodine release via photodehalogenation.

  • Thin Layer Chromatography (TLC): Elute using a 4:1 Hexanes:Ethyl Acetate system. The intact aldehyde will migrate with a high

    
     value, whereas the carboxylic acid degradant will remain pinned near the baseline due to strong hydrogen bonding with the silica gel.
    
  • 
    H NMR Analysis (CDCl
    
    
    
    ):
    • Target Signal: The intact formyl proton (-CHO) appears as a sharp singlet at approximately

      
       10.0–10.2 ppm.
      
    • Degradation Signal: The appearance of a broad downfield peak at

      
       11.0–12.0 ppm confirms the presence of the carboxylic acid (-COOH) degradant. If this peak is present, the material must be purified via flash column chromatography or recrystallization prior to use.
      

References[1] Title: this compound | 105469-13-4 - Sigma-Aldrich

Source: sigmaaldrich.com URL: 5] Title: CAS NO. 105469-13-4 | this compound | Catalog ... Source: arctomsci.com URL: 3] Title: UNIVERSITY OF SOUTHAMPTON FACULTY OF SCIENCE SCHOOL OF CHEMISTRY Source: soton.ac.uk URL: 2] Title: Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry Source: rsc.org URL: 4] Title: The Stereos elective Synthesis of 13e2-Labelled llZ-Retinals and the Total Synthesis of (-)-Galanthamine - ePrints Soton Source: soton.ac.uk URL: 1] Title: Part I. Total Synthesis of Baphicacanthcusine Alkaloids Part II. Modular Synthesis of Thiodiazole-1,1-dioxid - eScholarship.org Source: escholarship.org URL:

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Protocol Utilizing 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a highly versatile, palladium-catalyzed methodology for constructing carbon-carbon bonds between organoboron species and organic halides[1]. In the context of complex API (Active Pharmaceutical Ingredient) synthesis, 2-Iodo-4-methoxybenzaldehyde serves as an exceptionally strategic electrophilic building block.

The selection of this specific aryl iodide is driven by two key structural features:

  • High Oxidative Addition Kinetics: The weak C–I bond ensures rapid and thermodynamically favorable oxidative addition to the Pd(0) center. This allows the reaction to proceed under milder conditions without requiring the sterically demanding, electron-rich phosphine ligands (e.g., Buchwald ligands) typically necessary for aryl chlorides[2].

  • Orthogonal Reactivity: The formyl (aldehyde) group remains unreactive under standard Suzuki conditions, providing an ideal chemical handle for downstream functionalization, such as reductive aminations or Wittig olefinations[3].

The Catalytic Cycle

The reaction is governed by three primary mechanistic phases: Oxidative Addition (rate-determining for many halides, though facile for iodides), Transmetalation (often the bottleneck requiring base activation), and Reductive Elimination[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd this compound PdII_1 Ar-Pd(II)-I Intermediate OxAdd->PdII_1 TransMet Transmetalation (Aryl Transfer) PdII_1->TransMet BaseAct Base Activation Boronate Formation BaseAct->TransMet [Ar'-B(OH)3]⁻ PdII_2 Ar-Pd(II)-Ar' Intermediate TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim Product Biaryl Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Catalyst Turnover

Mechanistic catalytic cycle of the Suzuki-Miyaura coupling highlighting key Pd intermediates.

Experimental Design & Parameter Optimization

The efficiency of the transmetalation step relies heavily on the in-situ generation of a nucleophilic boronate complex[ArB(OH)₃]⁻. This requires an inorganic base and a solvent system capable of supporting both organic substrates and aqueous ionic intermediates[5][6].

The table below summarizes our optimization data for the coupling of this compound with phenylboronic acid, demonstrating the causality of solvent and base selection on overall yield.

Table 1: Optimization of Reaction Parameters

EntryCatalyst (mol %)Base (2.0 Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)K₂CO₃Toluene/EtOH/H₂O (2:1:1)80492%
2Pd(dppf)Cl₂ (5%)Cs₂CO₃1,4-Dioxane/H₂O (4:1)90396%
3Pd(OAc)₂ (2%)K₂CO₃H₂O + TBAB (Phase Transfer)100678%
4Pd(PPh₃)₄ (5%)Et₃NTHF (Anhydrous)701241%

Note: Entry 4 highlights the critical failure of anhydrous conditions; without water, the boronate complex cannot form efficiently, stalling the transmetalation step.

Standardized Experimental Protocol

The following protocol details the optimal conditions (Table 1, Entry 2) for achieving >95% yield.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Inert Setup (N2/Ar Line) Step1->Step2 Step3 3. Reaction (90°C, 3h) Step2->Step3 Step4 4. Quench & Extraction Step3->Step4 Step5 5. Silica Gel Purification Step4->Step5 Step6 6. LC-MS/NMR Validation Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the biaryl product.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the chosen arylboronic acid (1.2 equiv, 1.2 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Note: Handle the catalyst quickly to minimize atmospheric exposure.

  • Solvent Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Seal the flask with a rubber septum and degas the mixture by bubbling Argon or N₂ directly through the solvent for 15 minutes.

  • Reaction Execution: Replace the gas inlet with an Argon balloon. Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously for 3 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the UV-active starting material spot (this compound) indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure functionalized biaryl aldehyde.

Mechanistic Causality & Self-Validating Quality Control

To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system. Understanding the why behind the steps allows researchers to troubleshoot in real-time.

  • Causality of Degassing: Molecular oxygen is highly detrimental to cross-coupling reactions. O₂ rapidly oxidizes the electron-rich Pd(0) active species into catalytically dead Pd(II) peroxo complexes[4]. Degassing the biphasic solvent system is non-negotiable.

  • Self-Validating Visual Cues: A healthy catalytic cycle using Pd(dppf)Cl₂ will maintain a deep red/orange hue. Quality Control Check: If the solution rapidly turns black and a fine precipitate forms on the flask walls, this is "Palladium Black" (agglomerated inactive Pd metal). This indicates ligand dissociation or oxygen ingress, signaling that the inert atmosphere has been compromised.

  • Causality of the Biphasic System: The Suzuki coupling is unique among cross-couplings because it strictly requires base activation of the boronic acid. The resulting boronate [ArB(OH)₃]⁻ is highly polar and forms optimally at the aqueous-organic interface[5][6]. If the reaction stalls, check the solubility of the base; adding a phase-transfer catalyst (like TBAB) or slightly more water often rescues the transmetalation step[7].

References

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs 4

  • Suzuki Coupling Organic Chemistry Portal5

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction National Institutes of Health (NIH)1

  • Suzuki-Miyaura Coupling Chemistry LibreTexts 2

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations ACS Publications 6

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives RSC Publishing 7

  • Organic Building Blocks Sigma-Aldrich 3

Sources

Heck reaction conditions for 2-Iodo-4-methoxybenzaldehyde and alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Heck reaction (palladium-catalyzed C–C coupling) is a cornerstone of modern drug development, enabling the rapid assembly of complex molecular architectures. When utilizing 2-iodo-4-methoxybenzaldehyde as the aryl halide, chemists face a unique set of electronic and steric variables. This substrate is highly prized for synthesizing complex tricyclic scaffolds (e.g., tetrahydrofluorenones) and alkaloid precursors (e.g., galanthamine). However, the push-pull electronic relationship between the electron-donating methoxy group and the electron-withdrawing formyl group dictates specific catalytic requirements.

This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols for executing both intermolecular domino reactions and intramolecular cyclizations using this compound.

Mechanistic Insights: The Causality of Reaction Design (E-E-A-T)

To optimize yields with this compound, one must move beyond empirical screening and understand the underlying physical organic chemistry driving the catalytic cycle [1].

1. The Electronic "Push-Pull" Dilemma In this compound, the methoxy group is positioned para to the formyl moiety. While the highly reactive C–I bond readily undergoes oxidative addition with Pd(0), the terminating steps of domino reactions are uniquely challenged. The strong resonance donation (+M effect) from the methoxy oxygen significantly reduces the electrophilicity of the formyl carbon. Consequently, if the reaction involves a terminating intramolecular acylation (where an alkyl-palladium intermediate attacks the formyl group), this step becomes kinetically hindered. This is the exact reason why this compound requires significantly higher reaction temperatures (e.g., 100 °C) compared to its 5-methoxy isomer to achieve full catalytic turnover [1].

2. The Necessity of the Cationic Palladium Pathway Standard Heck reactions often proceed via a neutral pathway. However, for sterically demanding couplings or domino sequences involving this substrate, inducing a cationic pathway is critical. By utilizing silver carbonate (


) as the base, the silver ions act as potent halide scavengers. The irreversible precipitation of silver iodide (

) strips the iodide ligand from the

intermediate, generating a highly electrophilic, coordinatively unsaturated cationic palladium species. This dramatically accelerates alkene coordination and subsequent migratory insertion [2].
Catalytic Workflow Diagram

HeckMechanisms Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(I)L2] Ar = 4-methoxy-2-formylphenyl Pd0->OxAdd + this compound CatPath Halide Abstraction (Ag2CO3) Forms Cationic [Pd(II)(Ar)L2]+ OxAdd->CatPath - AgI (precipitate) Coord Alkene Coordination & Syn-Migratory Insertion CatPath->Coord + Alkene Branch Pathway Split Coord->Branch Domino Domino Acylation (No syn-β-H available) Branch->Domino Cyclic Dienes BetaElim β-Hydride Elimination (Standard Alkenes) Branch->BetaElim Acyclic Alkenes Product Coupled Product + Pd(II) Hydride Domino->Product BetaElim->Product Product->Pd0 Base-Assisted Reductive Elimination

Figure 1: Divergent Heck catalytic cycle for this compound highlighting the cationic pathway.

Experimental Protocols

The following protocols are designed as self-validating systems . Visual cues and in-process controls are embedded to ensure the chemist can verify the reaction trajectory in real-time.

Protocol A: Intermolecular Domino Arylation-Acylation

Application: Synthesis of chiral tricyclic tetrahydrofluorenones [1].

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Chiral cyclic 1,3-diene (1.2 equiv, 1.2 mmol)

  • 
     (10 mol%)
    
  • Triphenylphosphine (

    
    ) (20 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Anhydrous 1,4-Dioxane or DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine

    
     and 
    
    
    
    in 2 mL of anhydrous solvent. Stir at room temperature for 15 minutes until the solution transitions from orange to a pale yellow, indicating the formation of the active Pd(0) species.
  • Substrate Addition: Add this compound and the chiral diene to the flask, followed by the remaining 8 mL of solvent.

  • Base Addition & Cationic Shift: Add

    
     in one portion. Self-Validation Check: The mixture will immediately form a dark suspension.
    
  • Thermal Activation: Seal the flask and heat to 100 °C. Maintain this elevated temperature to overcome the resonance-induced deactivation of the formyl group.

  • In-Process Monitoring: Stir for 16–24 hours. Self-Validation Check: As the reaction proceeds, a dense, pale-yellow precipitate (

    
    ) will accumulate at the bottom of the flask. TLC (typically 80:20 Hexanes/EtOAc) should confirm the disappearance of the strongly UV-active aryl iodide.
    
  • Workup: Cool to room temperature, filter the suspension through a short pad of Celite to remove

    
     and Pd-black, and concentrate the filtrate in vacuo. Purify via flash chromatography.
    
Protocol B: Intramolecular Heck Cyclization

Application: Forging sterically congested quaternary carbon centers in alkaloid synthesis (e.g., Galanthamine scaffolds) [2].

Reagents:

  • Tethered cyclohexene-aryl iodide precursor (1.0 equiv)

  • 
     (10 mol%)
    
  • dppe (1,2-bis(diphenylphosphino)ethane) (20 mol%)

  • 
     (2.0 equiv)
    
  • Anhydrous Toluene (0.05 M)

Step-by-Step Methodology:

  • High-Dilution Setup: To favor intramolecular cyclization over intermolecular oligomerization, prepare the reaction at a high dilution (0.05 M).

  • Ligand Selection Causality: Combine the precursor,

    
    , and dppe in toluene. Note: The bidentate ligand dppe is mandatory here; it enforces a rigid square-planar geometry on the Pd center, preventing premature alkene isomerization before the sterically demanding cyclization can occur.
    
  • Reaction Initiation: Add

    
    , purge the system with argon, and heat to reflux (107 °C) for 16 hours.
    
  • Completion & Isolation: Monitor via LC-MS. Upon completion, filter through Celite, wash with EtOAc, and purify the resulting tricyclic core via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes based on the specific reaction trajectory chosen for this compound.

Reaction ModalityTarget ScaffoldCatalyst / Ligand SystemHalide Scavenger / BaseSolvent & TempExpected Yield
Intermolecular Domino Tetrahydrofluorenones

/


DMF or Dioxane, 100 °C58% [1]
Intramolecular Cyclization Galanthamine Precursors

/ dppe

Toluene, 107 °C79%[2]
Standard Intermolecular Simple Cinnamates

/


DMF, 80 °C>85%

Note: The yield for the domino reaction is intrinsically lower (58%) than standard couplings due to the kinetic penalty imposed by the para-methoxy group on the terminating acylation step.

References

  • Dunås, P., Paterson, A. J., Kociok-Köhn, G., Rahm, M., & Lewis, W. (2021). "Palladium-catalyzed stereoselective domino arylation–acylation: an entry to chiral tetrahydrofluorenone scaffolds." Chemical Communications, 57(53), 6518-6521. URL: [Link]

  • Chaplin, J. H., & Flynn, B. L. (2022). "Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine." Australian Journal of Chemistry, 75(12), 974-982. URL: [Link]

synthesis of biaryl compounds from 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Biaryl Compounds from 2-Iodo-4-methoxybenzaldehyde via Suzuki-Miyaura Cross-Coupling

Overview and Mechanistic Rationale

This compound is a highly versatile building block in medicinal chemistry and organic synthesis[1]. The structural architecture of this molecule is particularly advantageous: the presence of an iodine atom at the C2 position provides an orthogonally reactive site relative to the C1 formyl group (aldehyde). This allows for direct elaboration of the molecular scaffold through palladium-catalyzed cross-coupling protocols without the need for transient protecting groups[1].

To successfully execute a Suzuki-Miyaura cross-coupling on this substrate, the causality behind the reaction conditions must be understood:

  • Oxidative Addition (Kinetics): Palladium(0) rapidly inserts into the C-I bond. While the C4 methoxy group is electron-donating and typically deactivates the aromatic ring toward oxidative addition, the superior leaving-group ability of the iodine atom completely offsets this electronic penalty. This ensures rapid insertion of the Pd(0) catalyst even at mild temperatures (50–80 °C)[2].

  • Chemoselectivity (Base Selection): The formyl group at C1 is highly electrophilic. To prevent off-target reactions such as Cannizzaro disproportionation or aldol condensations, the choice of base is critical. Mild inorganic bases like Na₂CO₃ or K₂CO₃ are strictly preferred over strong bases (e.g., NaOH, NaOtBu) to maintain the integrity of the aldehyde[2].

  • Transmetalation & Reductive Elimination: The base activates the arylboronic acid by forming a reactive boronate complex, which transfers the aryl group to the Pd(II) center. Subsequent reductive elimination yields the biaryl product and regenerates the active Pd(0) catalyst[3].

Reaction Workflow & Catalytic Cycle

Workflow Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Insertion into C-I) Pd0->OxAdd this compound TransMet Transmetalation (Aryl Transfer from Boronate) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product Biaryl Aldehyde Product (C-C Bond Formed) RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl aldehyde synthesis.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling between this compound and phenylboronic acid. The data highlights the causality behind selecting specific catalyst-base-solvent combinations.

EntryCatalyst (mol%)Base (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (2:1:1)80492% Optimal. Biphasic system ensures boronic acid solubility; mild base preserves aldehyde.
2 Pd(OAc)₂ (5%) + PPh₃Na₂CO₃ (3.0)EtOH/H₂O (2:1)50685% Good yield at lower temp, but requires longer reaction time[2].
3 Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)DMF100278% High temp in polar aprotic solvent led to minor aldehyde degradation.
4 Pd/CuFe₂O₄ nanowires (4%)K₂CO₃ (2.0)DMSO1201295% Excellent yield using a heterogeneous, recyclable catalyst system[3].

Step-by-Step Protocol: Homogeneous Suzuki-Miyaura Coupling

Objective: Synthesis of 4-methoxy-2-phenylbenzaldehyde. Self-Validating Design: This protocol incorporates specific physical and analytical checkpoints to ensure the user can validate the success of each step in real-time.

Reagents:

  • This compound : 1.0 mmol (262 mg)

  • Phenylboronic acid : 1.1 mmol (134 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] : 0.05 mmol (58 mg)

  • Potassium carbonate (K₂CO₃) : 2.0 mmol (276 mg)

  • Solvent : Toluene (4 mL), Ethanol (2 mL), Deionized Water (2 mL)

Procedure:

  • Reaction Setup & Degassing (Critical Step) : In a 25 mL round-bottom flask, combine this compound, phenylboronic acid, and K₂CO₃. Add the solvent mixture (Toluene/EtOH/H₂O).

    • Causality: Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst by atmospheric oxygen. Sparge the mixture with Argon or Nitrogen gas for 15 minutes.

  • Catalyst Addition : Quickly add Pd(PPh₃)₄ under a positive stream of inert gas. Seal the flask with a septum and attach a reflux condenser.

  • Heating & Monitoring : Heat the reaction mixture to 80 °C using an oil bath or heating block. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system.

    • Validation Checkpoint (TLC): After 2 hours, sample the organic layer. Run a TLC (Hexanes/EtOAc 4:1). The starting iodide is strongly UV-active. The biaryl product will typically elute with a slightly lower R_f value due to the increased polarity of the extended π-system. Continue heating until the starting material spot is completely consumed (typically 4 hours).

  • Quenching & Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Causality: The biphasic extraction removes the inorganic salts (K₂CO₃, borate byproducts) and ethanol into the aqueous phase, leaving the crude biaryl product and triphenylphosphine oxide in the organic phase.

  • Drying & Concentration : Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent: gradient of Hexanes to 15% EtOAc in Hexanes).

Analytical Validation System

To confirm the structural integrity of the synthesized biaryl compound, utilize the following self-validating NMR markers:

  • Aldehyde Integrity (¹H NMR) : The most critical validation point is the preservation of the formyl group. The aldehyde proton (-CHO) must appear as a sharp, integrated singlet far downfield, typically between 9.80 ppm and 10.20 ppm . If this peak is absent or shifted significantly, the aldehyde has undergone a side reaction (e.g., oxidation to carboxylic acid or reduction)[4].

  • Methoxy Reference (¹H NMR) : The C4 methoxy group (-OCH₃) serves as a reliable internal reference, appearing as a sharp singlet at approximately 3.85 ppm .

  • Aryl Region (¹H NMR) : The disappearance of the isolated C3 proton (which appears as a doublet with meta-coupling in the starting material) and the emergence of a 5-proton multiplet between 7.30–7.50 ppm confirms the successful installation of the phenyl ring.

References

  • Organic Building Blocks Source: Sigma-Aldrich URL
  • SYNTHESIS OF 2,3,9,10-TETRAOXYGENATED BENZO[c]PHENANTHRIDINE DERIVATIVES VIA PALLADIUM-MEDIATED ARYL-ARYL COUPLING REACTION Source: CORE / Heterocycles URL
  • Recyclable Pd/CuFe₂O₄ nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives Source: PMC / RSC Advances URL
  • Bio-Supported Palladium Nanoparticles as a Catalyst for Suzuki-Miyaura and the Mizoroki-Heck Reactions Source: The Royal Society of Chemistry URL

Sources

Application Note: 2-Iodo-4-Methoxybenzaldehyde as a Versatile Precursor in Natural Product Total Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic pathways, and highly validated experimental protocols.

Structural Rationale & Reactivity Profile

In the realm of total synthesis and medicinal chemistry, the strategic selection of polyfunctional building blocks dictates the efficiency of the entire synthetic campaign. 2-Iodo-4-methoxybenzaldehyde (CAS: 105469-13-4) and its closely related derivatives (such as 3-hydroxy-2-iodo-4-methoxybenzaldehyde) have emerged as privileged scaffolds.

The utility of this molecule stems from the precise spatial and electronic arrangement of its three functional groups:

  • The Formyl Group (Electrophile & Directing Group): Serves as a classic electrophile for nucleophilic additions (e.g., Grignard, organolithium) and reductive aminations. Crucially, in transition-metal catalysis, it can undergo C–H activation to participate in intramolecular acylation.

  • The Ortho-Iodine Atom (Cross-Coupling Handle): The exceptionally low bond dissociation energy of the C–I bond ensures rapid oxidative addition by Pd(0) or Cu(I) species. Its ortho relationship to the aldehyde is the cornerstone for cascade/domino annulations, allowing an initial intermolecular coupling to be immediately followed by an intramolecular ring closure.

  • The Para-Methoxy Group (Electronic Modulator): As a strong

    
    -donor, the methoxy group enriches the electron density of the aromatic ring. This dramatically influences the regioselectivity of electrophilic aromatic substitutions (e.g., directing nitration to the adjacent carbon)[1] and modulates the kinetics of the C–I oxidative addition.
    
Causality in Experimental Design

Why choose the 4-methoxy isomer over the 5-methoxy or unsubstituted variants? The electron-donating nature of the 4-methoxy group deactivates the C–I bond slightly compared to electron-poor aryl halides, which prevents premature catalyst poisoning and allows for highly controlled, stereo-retentive Heck-type insertions before the terminating cyclization step. Furthermore, the methoxy group serves as a masked phenol, which can be revealed late-stage via BBr


 demethylation for further derivatization[2].

Mechanistic Divergence in Complex Molecule Synthesis

The true power of this compound lies in its ability to act as a linchpin for divergent synthetic pathways.

Divergence A This compound Scaffold B Pd-Catalyzed Domino Arylation-Acylation A->B Pd(OAc)2, Diene, Base C TMAD/Bu3P Mediated Etherification A->C TMAD, Bu3P, THF D Nitration & Sonogashira Coupling A->D 1. Fuming HNO3 2. Pd(PPh3)4, CuI, Alkyne E Chiral Tetrahydrofluorenones (Taiwaniaquinol analogs) B->E F (-)-Galanthamine Precursors C->F G Indolone-N-oxides (Anti-plasmodial) D->G

Divergent synthetic pathways of this compound in natural product synthesis.

A. Palladium-Catalyzed Domino Arylation-Acylation

In the synthesis of chiral tetrahydrofluorenones (core structures of natural products like taiwaniaquinol), the scaffold undergoes a domino reaction with cyclic 1,3-dienes. Following the initial Heck-type carbopalladation, the rigid geometry of the intermediate forces the palladium center into proximity with the ortho-formyl group. A rare aldehyde C–H activation outcompetes standard


-hydride elimination, leading to reductive elimination and the formation of a tricyclic ketone.

Mechanism N1 Pd(0) Catalyst N2 Oxidative Addition (C-I Cleavage) N1->N2 + Aryl Iodide N3 Heck-type Carbopalladation N2->N3 + 1,3-Diene N4 C-H Activation (Aldehyde) N3->N4 Intramolecular N5 Reductive Elimination (Acylation) N4->N5 Hydride Shift N5->N1 Pd(0) Regeneration N6 Tetrahydrofluorenone N5->N6 Product Release

Mechanism of Pd-catalyzed domino arylation-acylation to form tetrahydrofluorenones.

B. Total Synthesis of (-)-Galanthamine

For the synthesis of the Alzheimer's therapeutic (-)-galanthamine, the 3-hydroxy derivative of this scaffold is utilized. A critical step involves coupling the phenol with a complex chiral alcohol. Instead of standard Mitsunobu conditions (DEAD/PPhngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), the reaction employs Tetramethylazodicarboxamide (TMAD) and Tributylphosphine (Bu

P). Causality: TMAD/Bu

P provides a stronger thermodynamic driving force for sterically hindered substrates and generates a highly water-soluble hydrazine byproduct, preventing chromatographic co-elution issues that plague traditional Mitsunobu reactions.
C. Anti-Plasmodial Indolone-N-Oxides

Nepveu et al. utilized this compound to synthesize indolone-N-oxide derivatives targeting Plasmodium falciparum. The synthesis initiates with a highly regioselective nitration using fuming nitric acid, yielding 2-iodo-4-methoxy-1-nitrobenzene. This is followed by a Sonogashira coupling with terminal alkynes, setting the stage for cyclization into the bioactive indolone core[1].

Quantitative Reaction Data Summary

The following table consolidates critical reaction parameters and yields across various synthetic campaigns utilizing the this compound scaffold.

Substrate VariantReaction TypeKey Reagents / CatalystTarget Molecule ClassYieldRef
This compoundDomino Arylation-AcylationPd(OAc)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, Diene, Base,

Tetrahydrofluorenones58%*
This compoundNucleophilic AdditionBenzothiophenyl-Li, THF, -78 °CDYRK1A Inhibitors76%[2]
3-Hydroxy-2-iodo-4-methoxybenzaldehydeModified MitsunobuTMAD, Bu

P, THF, -20 °C
(-)-Galanthamine>70%
3-Hydroxy-2-iodo-4-methoxybenzaldehydeWilliamson EtherificationIsopropyl bromide, K

CO

, TBAI
Sinoracutine Precursors>85%[3]

*Note: The 4-methoxy isomer requires higher reaction temperatures compared to the 5-methoxy isomer (which yields 74%) due to the strong para-electron donation dampening the initial oxidative addition rate.

Standardized Experimental Protocols

Protocol A: Palladium-Catalyzed Domino Arylation-Acylation[2]

Objective: Construction of the tricyclic tetrahydrofluorenone core.

Materials:

  • This compound (1.0 equiv, 0.5 mmol)

  • Cyclic 1,3-diene (1.5 equiv, 0.75 mmol)

  • Pd(OAc)

    
     (5 mol%)
    
  • Ligand (e.g., PPh

    
     or dppf, 10 mol%)
    
  • Base (e.g., Ag

    
    CO
    
    
    
    or Et
    
    
    N, 2.0 equiv)
  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • System Evacuation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd(OAc)

    
    , ligand, and base. Evacuate and backfill the tube with ultra-high purity Argon (repeat 3x).
    
  • Reagent Addition: Inject anhydrous DMF followed by the cyclic 1,3-diene via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100–110 °C. Critical Insight: The elevated temperature is mandatory for the 4-methoxy isomer to overcome the activation energy barrier of the oxidative addition step.

  • Reaction Monitoring: Stir for 12–16 hours, monitoring the consumption of the aldehyde via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black and insoluble salts.

  • Purification: Wash the filtrate with brine (3 x 10 mL), dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography to afford the tetrahydrofluorenone product.
Protocol B: TMAD/Bungcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> P-Mediated Etherification (Galanthamine Intermediate)[5]

Objective: Stereoretentive coupling of a secondary alcohol with 3-hydroxy-2-iodo-4-methoxybenzaldehyde.

Materials:

  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (2.0 equiv, 1.91 mmol)

  • Chiral secondary alcohol/carbamate (1.0 equiv, 0.95 mmol)

  • Tri-n-butylphosphine (Bu

    
    P) (2.0 equiv, 1.90 mmol)
    
  • Tetramethylazodicarboxamide (TMAD) (2.0 equiv, 1.90 mmol)

  • Dry, degassed THF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral carbamate and the benzaldehyde derivative in dry, degassed THF under a nitrogen atmosphere.

  • Cooling: Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath to prevent side reactions and preserve stereochemical integrity.

  • Activation: Add Bu

    
    P (liquid) in one portion via a gas-tight syringe. Stir for 5 minutes.
    
  • Coupling: Add solid TMAD in one portion. Critical Insight: TMAD is used instead of DEAD to drive the reaction of this sterically hindered, electron-rich phenol. The reaction mixture will typically exhibit a color change as the phosphonium intermediate forms.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Isolation: Quench with saturated aqueous NaHCO

    
    . Extract with DCM. The TMAD-hydrazine byproduct partitions favorably into the aqueous layer or precipitates, simplifying the subsequent silica gel purification.
    
Protocol C: Base-Mediated Alkylation (Sinoracutine Precursor)[6]

Objective: Selective O-alkylation of the phenolic hydroxyl group in the presence of the aldehyde and iodine.

Materials:

  • 3-Hydroxy-2-iodo-4-methoxybenzaldehyde (1.00 equiv, 41.3 mmol)

  • Isopropyl bromide (1.46 equiv, 60.3 mmol)

  • K

    
    CO
    
    
    
    (1.50 equiv, 62.0 mmol)
  • Tetrabutylammonium iodide (TBAI) (0.25 equiv, 10.3 mmol)

  • Anhydrous DMF (75 mL)

Step-by-Step Procedure:

  • Mixing: To a solution of the benzaldehyde in DMF, add K

    
    CO
    
    
    
    and TBAI. Critical Insight: TBAI acts as a phase-transfer catalyst and converts the isopropyl bromide to the more reactive isopropyl iodide in situ via the Finkelstein reaction, significantly accelerating the alkylation.
  • Alkylation: Add isopropyl bromide dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and stir for 5 hours.

  • Workup: Cool the mixture to room temperature, quench with ice water (200 mL), and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers extensively with water to remove DMF, dry, and concentrate to yield the alkylated precursor.

References

  • Source: bath.ac.
  • Six-step total syntheses of (−)-galanthamine and (−)
  • Source: malariaworld.
  • Source: nih.
  • Source: uni-muenchen.

Sources

Application Note: 2-Iodo-4-methoxybenzaldehyde as a Bifunctional Scaffold in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

2-Iodo-4-methoxybenzaldehyde (CAS: 115059-26-8) is a highly versatile, bifunctional building block extensively utilized in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). The strategic positioning of an ortho-iodo group relative to a reactive aldehyde, combined with the electron-donating para-methoxy moiety, creates an ideal substrate for tandem carbon-carbon bond formation and subsequent annulation. This application note details the mechanistic rationale, key pharmaceutical applications, and validated protocols for utilizing this intermediate in advanced synthetic workflows.

Mechanistic Insights & Synthetic Strategy

The synthetic value of this compound lies in its orthogonal reactivity profile:

  • The Iodo Group: Iodine is an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). Its low carbon-halogen bond dissociation energy allows oxidative addition by Palladium(0) to occur at mild temperatures, minimizing unwanted side reactions[1].

  • The Aldehyde Group: Positioned strictly ortho to the iodine, the aldehyde serves as a latent electrophile. Once the iodo group is replaced by an alkyne or aryl group, the aldehyde can be engaged in intramolecular cyclization (e.g., condensation with amines to form isoquinolines, or oxygen nucleophiles to form benzofurans).

  • The Methoxy Group: The strongly electron-donating methoxy group at the 4-position enriches the electron density of the aromatic ring. While this slightly decelerates the initial Pd(0) oxidative addition compared to electron-deficient arenes, it stabilizes the resulting Pd(II) intermediate and directs the regiochemistry of downstream electrophilic substitutions. In many APIs, this methoxy group is a required, native element of the pharmacophore[2].

Key Pharmaceutical Applications

A. Total Synthesis of (-)-Galanthamine (Alzheimer's Disease API)

Galanthamine is a reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. In modern asymmetric syntheses, the 3-hydroxy derivative of this compound is coupled with a homochiral allylic borane. The Suzuki-Miyaura coupling proceeds with retention of stereochemistry, setting up the complex biaryl ether framework required for the pentacyclic core of the drug[2].

B. Synthesis of DYRK1A/CLK Inhibitors

Tetracyclic 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives are potent inhibitors of DYRK1A, a kinase implicated in Down syndrome and Alzheimer's pathology. This compound is reacted with 2-benzothiophenyl lithium anions. The resulting carbinols are oxidized to ketones and subjected to Pd-catalyzed annulation, forming the rigid tetracyclic pharmacophore[3].

C. One-Pot Synthesis of Benzofurans

Benzofurans are core structures in numerous anti-arrhythmic and anti-tumor agents. Using recyclable Pd/CuFe2O4 nanowires, this compound derivatives undergo Sonogashira coupling with terminal alkynes, immediately followed by intramolecular etherification (cyclization) to yield functionalized benzofurans in a single pot[1].

Quantitative Optimization Data

The following table summarizes the optimized conditions for key C-C bond formations utilizing this scaffold.

SubstrateCoupling PartnerReaction TypeCatalyst / ReagentsTempYield (%)
3-OH-2-iodo-4-methoxybenzaldehydeChiral Allylic BoraneSuzuki-MiyauraPdCl2(dppf)·CH2Cl2, AsPh3-20 °C to RT80%
This compound2-Benzothiophenyl lithiumNucleophilic Additionn-BuLi, THF-78 °C to RT76%
3-OH-2-iodo-4-methoxybenzaldehyde1,3-DiethynylbenzeneSonogashira / AnnulationPd/CuFe2O4 nanowires, K2CO3120 °C88%

Visualizing the Workflows

G Start This compound OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd + Pd(0) Pd_cat Pd(0) Catalyst Pd_cat->OxAdd TransMet Transmetallation (e.g., R-B(OH)2) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd_cat Regeneration Product Biaryl/Alkyne Aldehyde Intermediate RedElim->Product Downstream Heterocycle Annulation / API Core Formation Product->Downstream Condensation/Cyclization

Fig 1: Pd-catalyzed cross-coupling cycle of this compound and downstream annulation.

Galanthamine A 3-Hydroxy-2-iodo- 4-methoxybenzaldehyde C Suzuki-Miyaura Cross-Coupling A->C B Chiral Allylic Borane/Boronate B->C D Biaryl Intermediate C->D PdCl2(dppf) E Intramolecular Cyclization / Heck D->E F (-)-Galanthamine E->F Reductive Amination

Fig 2: Utilization of the iodo-aldehyde building block in (-)-Galanthamine total synthesis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling for Galanthamine Intermediates

Objective: To couple 3-hydroxy-2-iodo-4-methoxybenzaldehyde with a sterically hindered allylic borane while suppressing protodeboronation. Causality Check: Triphenylarsine (AsPh3) is utilized as a co-ligand instead of standard phosphines. AsPh3 is less basic and more labile, accelerating the transmetallation step which is often the rate-limiting step for sterically hindered substrates[2].

Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (N2).

  • Reagent Loading: Add 3-hydroxy-2-iodo-4-methoxybenzaldehyde (1.0 equiv, 1.0 mmol), PdCl2(dppf)·CH2Cl2 (0.05 equiv, 5 mol%), and AsPh3 (0.1 equiv, 10 mol%) to the flask.

  • Solvent & Base: Inject degassed THF (10 mL) and an aqueous solution of Cs2CO3 (3.0 equiv, degassed, 2M). Note: Rigorous degassing is critical to prevent Pd(0) oxidation to inactive Pd(II) species.

  • Coupling Partner Addition: Cool the mixture to -20 °C. Dropwise add the allylic borane solution (1.2 equiv in THF).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the biaryl intermediate.

Protocol B: One-Pot Sonogashira/Annulation to Benzofurans

Objective: Synthesis of functionalized benzofurans via a tandem C-C/C-O bond formation. Causality Check: DMSO is used as the solvent because its high polarity stabilizes the transition states of both the Pd-catalyzed coupling and the subsequent nucleophilic attack of the phenoxide onto the activated alkyne[1].

Procedure:

  • Reagent Loading: In an oven-dried reaction vial, combine 3-hydroxy-2-iodo-4-methoxybenzaldehyde (1.0 equiv, 0.5 mmol), terminal aryl alkyne (1.2 equiv, 0.6 mmol), K2CO3 (2.0 equiv, 1.0 mmol), and Pd/CuFe2O4 nanowires (4 mol%).

  • Solvent Addition: Add anhydrous DMSO (2.0 mL).

  • Reaction: Seal the vial and heat to 120 °C in an oil bath for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS. The intermediate alkyne will form first, followed by in situ cyclization to the benzofuran.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the heterogeneous Pd/CuFe2O4 catalyst. (Self-Validation: The catalyst can be washed with EtOH, dried, and reused without significant loss of activity).

  • Extraction: Wash the filtrate with water (3 x 10 mL) to remove DMSO, then with brine. Dry over MgSO4 and concentrate.

  • Purification: Purify via silica gel chromatography to yield the pure benzofuran derivative.

References

  • Six-step total syntheses of (−)-galanthamine and (−)-N-norgalanthamine. ConnectSci. URL: [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. PMC / NIH. URL:[Link]

  • Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances. URL:[Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Carbon-Carbon Bond Formation with 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-Iodo-4-methoxybenzaldehyde

This compound is a highly valuable and versatile building block in modern organic synthesis. Its structure incorporates three key features that make it particularly useful for the construction of complex molecular architectures:

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, enabling bond formation under mild conditions with high efficiency.[1] This reactivity allows for selective coupling, even in the presence of other, less reactive halides like bromides or chlorides.[1]

  • The Aldehyde: This functional group serves as a versatile handle for a wide array of subsequent transformations, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the formation of various heterocyclic systems. The aldehyde's electron-withdrawing nature can also influence the reactivity of the aromatic ring.

  • The Methoxy Group: As a strong electron-donating group, the methoxy substituent activates the aromatic ring and influences the regioselectivity of further electrophilic aromatic substitution reactions. It is a common motif in many natural products and pharmaceutical compounds.

The convergence of these features in a single molecule makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which have become indispensable tools for C-C bond formation in academic and industrial research.[2] This guide provides an in-depth exploration of several key palladium-catalyzed reactions using this substrate, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that ensure successful and reproducible outcomes.

Pillar 1: The Unified Mechanism of Palladium-Catalyzed Cross-Coupling

At the heart of most palladium-catalyzed cross-coupling reactions lies a common catalytic cycle.[2][3] Understanding this fundamental pathway is crucial for troubleshooting and optimizing specific applications. The cycle generally proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which is the active catalytic species. The aryl halide (in this case, this compound) reacts with the Pd(0) center, breaking the carbon-iodine bond and forming a new organopalladium(II) complex. In this step, the palladium is "oxidized" from the 0 to the +2 oxidation state.[2]

  • Transmetalation: The second coupling partner, an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound), is introduced. This reagent transfers its organic group to the palladium(II) center, displacing the halide. This step creates a diorganopalladium(II) intermediate.[2][5]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups attached to the palladium center couple to form a new carbon-carbon bond, yielding the desired product. Simultaneously, the palladium is "reduced" from the +2 back to the 0 oxidation state, thus regenerating the active catalyst to re-enter the cycle.[2]

The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, which will be discussed in the context of each specific protocol.[6]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I (this compound) PdII_Aryl Ar-Pd(II)L_n-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-M (Coupling Partner) PdII_Diorgano Ar-Pd(II)L_n-R Transmetal->PdII_Diorgano M-I RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Pillar 2: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, excellent functional group tolerance, and the low toxicity of the boron-based reagents.[2][3] It facilitates the formation of biaryl structures by coupling an aryl halide with an organoboronic acid or ester.

Causality Behind Experimental Choices
  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often more convenient to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.

  • Ligand: Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[6] Electron-rich and bulky phosphines like XPhos or SPhos often accelerate the rate-determining oxidative addition and reductive elimination steps, leading to higher efficiency.[7]

  • Base: The base is essential and serves a dual purpose. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome.[3]

  • Solvent: A polar aprotic solvent system, often with water, is typical. Solvents like dioxane, DMF, or toluene are common, and the presence of water can aid in dissolving the inorganic base and promoting the formation of the boronate complex.

Experimental Protocol: Synthesis of 2-(4-methylphenyl)-4-methoxybenzaldehyde

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 262 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • In a separate vial, prepare the catalyst premix: add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).

  • Add the catalyst premix to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Versatility
Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95
3-Thiopheneboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF9076-99[9]
2-Furanboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF9075-93[9]
4-Vinylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O80~90

Pillar 3: The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming substituted alkenes by coupling aryl halides with alkenes.[10][11] The catalytic cycle differs slightly from the Suzuki coupling as it does not involve a transmetalation step. Instead, it proceeds via migratory insertion of the alkene followed by a β-hydride elimination.[12][13]

Causality Behind Experimental Choices
  • Catalyst: As with other couplings, Pd(OAc)₂ is a common and effective precatalyst. Phosphine-free conditions can sometimes be employed, especially with highly reactive aryl iodides, though ligands can improve efficiency.[11]

  • Base: A hindered organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is typically used. Its role is to neutralize the hydrogen iodide (HI) generated during the β-hydride elimination and subsequent reductive elimination step, regenerating the Pd(0) catalyst.[10]

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are standard choices.

Experimental Protocol: Synthesis of 4-methoxy-2-styrylbenzaldehyde

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 262 mg), Pd(OAc)₂ (0.01 mmol, 2.2 mg), and P(o-tol)₃ (0.02 mmol, 6.1 mg).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (4 mL), styrene (1.5 mmol, 173 µL), and triethylamine (2.0 mmol, 279 µL) via syringe.

  • Seal the tube tightly with a Teflon cap and heat the mixture to 100 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with water (25 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to isolate the substituted stilbene product.

Experimental_Workflow Setup 1. Reagent Loading (Ar-I, Catalyst, Base) in Schlenk Flask Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Degassed Solvent & Coupling Partner Inert->Solvent Reaction 4. Heat & Stir (Monitor by TLC/GC) Solvent->Reaction Workup 5. Aqueous Workup (Quench, Extract) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Pillar 4: The Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne.[1] The reaction is unique in this list as it typically requires a co-catalytic system of both palladium and copper(I).[3][14]

Causality Behind Experimental Choices
  • Catalytic System: A palladium complex (e.g., PdCl₂(PPh₃)₂) initiates the main catalytic cycle. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. The copper coordinates to the terminal alkyne, forming a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.[1][3]

  • Base: An amine base, such as triethylamine or piperidine, is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.[3]

  • Solvent: The amine base can often serve as the solvent, but co-solvents like THF or DMF are also common.

Experimental Protocol: Synthesis of 4-methoxy-2-(phenylethynyl)benzaldehyde

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 262 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirring mixture.

  • Stir the reaction at room temperature for 6-18 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor for completion by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate, and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Pillar 5: The Stille Coupling

The Stille coupling offers a highly versatile method for C-C bond formation using organostannane (tin) reagents.[15] While powerful due to the stability and broad availability of organostannanes, its application can be limited by the toxicity of the tin reagents and the difficulty in removing stoichiometric tin byproducts.[15][16]

Causality Behind Experimental Choices
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and highly effective catalyst for Stille couplings.[16]

  • Organostannane Reagent: A wide variety of organotin reagents (vinyl, aryl, alkynyl) can be used. The rate of transfer of the organic group from tin to palladium generally follows the order: alkynyl > alkenyl > aryl > alkyl.[5]

  • Additives: In some cases, additives like LiCl can accelerate the reaction by facilitating the transmetalation step.

  • Solvent: Anhydrous, non-polar, or polar aprotic solvents like toluene, THF, or DMF are typically employed.

Experimental Protocol: Synthesis of 4-methoxy-2-(tributylstannyl)benzaldehyde to 2-vinyl-4-methoxybenzaldehyde

This example is a two-step conceptual protocol; first forming an organostannane, then using it. A more direct approach is shown below for simplicity.

Protocol: Synthesis of 4-methoxy-2-vinylbenzaldehyde

Materials:

  • This compound

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Toluene, anhydrous

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 262 mg) and Pd(PPh₃)₄ (0.03 mmol, 35 mg) in anhydrous toluene (8 mL).

  • Add vinyltributyltin (1.1 mmol, 323 µL) to the solution via syringe.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours, monitoring by TLC.

  • After cooling, concentrate the reaction mixture.

  • To remove tin byproducts, dissolve the crude residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1 hour.[16]

  • Filter the resulting precipitate (tributyltin fluoride) through Celite.

  • Separate the organic layer from the filtrate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product via flash column chromatography.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. Retrieved from [Link]

  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. (n.d.). BenchChem.
  • Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene. (n.d.). BenchChem.
  • Stille Coupling - General Mechanism. (n.d.). Organic Synthesis. Retrieved from [Link]

  • The Stille Reaction. (n.d.). Chem 115 Myers.
  • 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fábián, L., et al. (2022). Synthesis of Heteroaryl-substituted Benzyloxy-benzaldehydes by Suzuki-Miyaura Cross-coupling Reaction. Current Organic Chemistry, 26. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kinetic Analysis and Mechanistic Implications. (2009). PubMed Central. Retrieved from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

copper-free Sonogashira reaction of 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Free Sonogashira Coupling of 2-Iodo-4-methoxybenzaldehyde

Executive Summary

This application note details a robust, copper-free protocol for the Sonogashira cross-coupling of This compound . While traditional Sonogashira conditions employ Copper(I) iodide (CuI) as a co-catalyst, this introduces significant drawbacks for pharmaceutical intermediates, including the formation of Glaser homocoupling byproducts (diynes) and residual heavy metal contamination.

This guide provides a validated, self-consistent methodology using a Palladium(II) catalytic system driven by amine-assisted deprotonation. The substrate, This compound , is a critical scaffold for the synthesis of 6-methoxybenzofurans—pharmacophores prevalent in anti-arrhythmic and anti-cancer therapeutics.

Mechanistic Insight: The "Amine-Effect" Cycle

In the absence of copper, the reaction does not proceed via a copper-acetylide transmetallation. Instead, it relies on a carbopalladation or amine-assisted deprotonation pathway.

Critical Theoretical Note: For electron-rich aryl iodides like this compound, the rate-determining step is often the deprotonation of the


-alkyne-palladium complex. The choice of base is therefore not merely for neutralizing acid; it acts as a crucial ligand in the catalytic turnover.
Figure 1: Copper-Free Catalytic Cycle

G Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Ar-I Coord Alkyne Coordination (η2-Complex) OxAdd->Coord + Alkyne Deprot Base-Assisted Deprotonation Coord->Deprot + Base / - HI RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Acetylide Species RedElim->Start Regeneration ArI This compound ArI->OxAdd Alkyne Terminal Alkyne Alkyne->Coord Base Base (Et3N) Base->Deprot

Caption: The copper-free cycle relies on the formation of a cationic or neutral


-alkyne complex, followed by deprotonation by the amine base.[1]

Pre-Formulation & Optimization Data

The aldehyde moiety is susceptible to nucleophilic attack by primary amines (Schiff base formation). Therefore, tertiary amines or inorganic bases are strictly required.

Table 1: Base & Solvent Screening (Substrate: this compound) Conditions: 1.0 eq Ar-I, 1.2 eq Phenylacetylene, 2 mol% PdCl2(PPh3)2, 80°C, 4h.

EntryBase (3.0 eq)SolventConversion (%)Yield (%)Notes
1n-ButylamineTHF45%12%Fail: Imine formation observed (Aldehyde consumption).
2K2CO3DMF92%88%Excellent: Heterogeneous, requires vigorous stirring.
3Et3N DMF >99% 95% Optimal: Homogeneous, fast kinetics.
4Et3NToluene60%55%Poor: Pd catalyst solubility issues.
5PiperidineMeCN95%82%Good: But potential for Michael addition side-reactions.

Standard Operating Procedure (SOP)

Reagents & Equipment
  • Substrate: this compound (MW: 262.04 g/mol )

  • Alkyne: Phenylacetylene (Representative)[2][3][4][5][6][7]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2][8]

  • Base: Triethylamine (Et3N), anhydrous

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[8]

  • Inert Gas: Nitrogen or Argon balloon

Step-by-Step Protocol
  • Reactor Setup:

    • Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Cool under a stream of Nitrogen.

  • Charge Reagents (Solid):

    • Add This compound (524 mg, 2.0 mmol).

    • Add PdCl2(PPh3)2 (28 mg, 0.04 mmol, 2 mol% ).

    • Note: The catalyst is air-stable in solid form, but minimize exposure time.

  • Solvent & Base Addition:

    • Seal the flask with a rubber septum.

    • Inject DMF (6.0 mL) via syringe.

    • Inject Et3N (0.84 mL, 6.0 mmol, 3.0 equiv).

    • Critical: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen (prevents oxidative homocoupling of alkyne).

  • Alkyne Addition:

    • Inject Phenylacetylene (264 µL, 2.4 mmol, 1.2 equiv) dropwise.

    • Observation: The solution typically turns from yellow to orange/darkening brown.

  • Reaction:

    • Place the flask in a pre-heated oil bath at 80°C .

    • Stir at 600 RPM for 2-4 hours .

    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear; a fluorescent blue/green product spot (Rf ~0.5) will appear.

  • Workup:

    • Cool to room temperature.[3][8][9][10][11]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Wash the organic layer with Brine (2 x 20 mL) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Silica Gel Flash Chromatography (Gradient: 0% -> 10% EtOAc in Hexanes).

    • Yield Expectation: 90-95% as a yellow solid.

Figure 2: Experimental Workflow

Workflow Step1 Step 1: Charge Solids (Ar-I + Pd Cat) Step2 Step 2: Degas Solvent (DMF + Et3N + N2 Sparge) Step1->Step2 Step3 Step 3: Add Alkyne (Start Reaction) Step2->Step3 Step4 Step 4: Heat (80°C) 2-4 Hours Step3->Step4 Step5 Step 5: Aq. Workup (Remove DMF) Step4->Step5 Step6 Step 6: Isolation (Column Chrom.) Step5->Step6

Caption: Linear workflow emphasizing the critical degassing step prior to alkyne addition.

Quality Control & Troubleshooting

  • Issue: Low Yield / Starting Material Remains.

    • Cause: Catalyst deactivation (Pd black precipitation).

    • Solution: Ensure rigorous degassing. Oxygen kills the active Pd(0) species. Increase catalyst loading to 4 mol%.

  • Issue: Homocoupling (Diyne formation).

    • Cause: Presence of Oxygen.[12]

    • Solution: Even without Copper, oxidative homocoupling can occur at high temps if air is present. Re-sparge solvents.[12]

  • Issue: Product Degradation.

    • Cause: Aldehyde oxidation.

    • Solution: Store the final product under inert gas at 4°C. Do not leave in solution with base for extended periods post-reaction.

References

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.[9] The Journal of Organic Chemistry, 69(17), 5752–5755. Link

  • Liang, Y., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2(PPh3)2 in Water. Synthesis, 2005(19), 3355-3358. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bakar, M. A., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature Communications, 9, 4523. Link

Sources

ligand selection for Suzuki coupling of 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand Selection and Protocol Optimization for the Suzuki-Miyaura Coupling of 2-Iodo-4-methoxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Context

This compound is a highly versatile building block in medicinal chemistry and organic synthesis. The molecule features an orthogonally reactive profile: the highly reactive aryl iodide allows for immediate carbon-carbon bond formation via cross-coupling, while the formyl (aldehyde) group serves as a handle for downstream elaboration, such as reductive amination or condensation into heterocyclic scaffolds.

However, performing a Suzuki-Miyaura coupling on this specific substrate presents unique mechanistic challenges. While the aryl iodide ensures rapid oxidative addition, the ortho-formyl group introduces significant steric hindrance and the potential for off-cycle palladium coordination. Furthermore, the presence of the aldehyde dictates that the reaction conditions—specifically the choice of base—must be carefully controlled to prevent side reactions such as the Cannizzaro reaction or aldol condensations. This guide details the causality behind ligand and condition selection to achieve high-yielding, reproducible couplings.

Mechanistic Insights & Causality in Ligand Selection

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1][2]. Understanding how this compound interacts with the palladium catalyst at each stage is critical for rational ligand selection.

  • Oxidative Addition: Aryl iodides are the most reactive electrophiles in palladium-catalyzed cross-couplings (reactivity trend: R–I > R–OTf > R–Br ≫ R–Cl)[1]. Because the C–I bond is easily cleaved, the oxidative addition step is remarkably fast, often occurring at room temperature. Therefore, highly electron-rich ligands (which are typically required to activate inert aryl chlorides) are not strictly necessary for this step[2].

  • Transmetalation (The Steric Bottleneck): Once the Pd(II) intermediate is formed, the ortho-formyl group creates a steric shield around the metal center. Additionally, the carbonyl oxygen can weakly coordinate to the electrophilic Pd(II) atom, potentially stalling the catalytic cycle. A ligand must possess sufficient steric bulk to prevent this undesired coordination while still allowing the boronic acid to approach for transmetalation.

  • Reductive Elimination: For the final product to be released, the aryl and boronate groups must adopt a cis geometry on the palladium complex. The steric clash between the ortho-formyl group and the incoming aryl group can make this transition state energetically demanding. Ligands with large bite angles (e.g., bidentate ligands) or extreme steric bulk (e.g., Buchwald ligands) force the intermediate into the required cis conformation, dramatically accelerating reductive elimination[3].

Ligand Selection Matrix

Based on the mechanistic causality outlined above, the following ligands are evaluated for the coupling of this compound.

Ligand / Catalyst SystemStructural ClassificationMechanistic Advantage for ortho-Formyl SubstratesRecommended Application
PPh₃ / Pd(PPh₃)₄Monodentate PhosphineBaseline reactivity; sufficient due to the high reactivity of the C–I bond.Initial screening; coupling with unhindered, electron-rich boronic acids.
dppf / Pd(dppf)Cl₂Bidentate PhosphineLarge bite angle enforces cis-geometry, accelerating reductive elimination against steric hindrance[3].General scale-up; highly reliable, bench-stable precatalyst.
SPhos / Pd(OAc)₂Buchwald DialkylbiarylExtreme steric bulk prevents formyl coordination; highly electron-rich nature stabilizes the catalyst[3][4].Difficult couplings (e.g., sterically hindered or electron-deficient boronic acids).
Ligand-Free / Pd(OAc)₂Palladium NanoparticlesExploits the extreme reactivity of the aryl iodide; eliminates ligand cost.Large-scale manufacturing where ligand removal is a downstream purification bottleneck.

Base and Solvent Causality

Because the substrate contains a sensitive aldehyde group, strong bases (e.g., NaOH, KOtBu) must be strictly avoided[1]. Mild inorganic bases, such as K₂CO₃ or K₃PO₄ , are optimal. The Suzuki reaction is unique in its tolerance for aqueous environments[1][3]; a biphasic solvent system such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1) ensures excellent solubility of both the organic substrates and the inorganic base, facilitating smooth transmetalation.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Degassing is mandatory: oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and convert phosphine ligands into inert phosphine oxides.

Protocol A: High-Performance Coupling using SPhos (For Difficult Boronic Acids)

This protocol is optimized for coupling this compound with sterically hindered or electronically deactivated aryl boronic acids.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol, 262 mg)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2 mol%, 0.02 mmol, 4.5 mg)

  • SPhos (4 mol%, 0.04 mmol, 16.4 mg)

  • K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material (R_f ~ 0.4) and the appearance of a new, highly fluorescent product spot indicates successful conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench the base, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Scalable Coupling using Pd(dppf)Cl₂

This protocol utilizes a bench-stable precatalyst, ideal for standard couplings and scale-up operations.

Reagents:

  • This compound (1.0 equiv, 10.0 mmol, 2.62 g)

  • Aryl boronic acid (1.2 equiv, 12.0 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (3 mol%, 0.3 mmol, 245 mg)

  • K₂CO₃ (2.5 equiv, 25.0 mmol, 3.45 g)

  • Solvent: Toluene / EtOH / H₂O (2:1:1 v/v, 40 mL), degassed.

Step-by-Step Procedure:

  • Preparation: Combine the aryl iodide, boronic acid, and K₂CO₃ in a round-bottom flask.

  • Solvent Addition & Degassing: Add the Toluene/EtOH/H₂O mixture. Sparge the solution directly with Argon gas through a submerged needle for 15 minutes.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and reseal. Causality: Adding the catalyst after sparging prevents premature degradation of the complex by trace oxygen during the bubbling process.

  • Reaction: Heat to 75 °C for 12 hours under an Argon balloon.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc. Separate the aqueous layer, dry the organics, and purify via recrystallization or chromatography.

Visualization: Ligand Selection Logic

G Substrate This compound (ortho-formyl aryl iodide) Challenge1 Fast Oxidative Addition (Reactive C-I bond) Substrate->Challenge1 Challenge2 Steric Hindrance & Formyl Coordination Risk Substrate->Challenge2 Ligand1 Monodentate (PPh3) Baseline yield, simple sterics Challenge1->Ligand1 Unhindered partners Ligand2 Bidentate (dppf) Forces cis-geometry, accelerates elimination Challenge2->Ligand2 Standard scale-up Ligand3 Buchwald (SPhos) Bulky, prevents coordination, high turnover Challenge2->Ligand3 Hindered partners

Ligand selection logic for Suzuki coupling of ortho-formyl aryl iodides.

References

  • Suzuki reaction. Wikipedia. Available at:[Link][1]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health (NIH). Available at:[Link][4]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at:[Link][3]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sonogashira Homocoupling with 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing persistent homocoupling (Glaser-Hay coupling) issues when performing Sonogashira reactions on sterically hindered, electron-rich aryl iodides like 2-Iodo-4-methoxybenzaldehyde.

Here, we bypass generic advice and dive into the mechanistic causality of the reaction, providing a self-validating experimental framework to ensure high-fidelity cross-coupling.

Diagnostic Overview: The "Why" Behind the Byproduct

To solve homocoupling, we must first understand the kinetic bottlenecks specific to This compound .

While the carbon-iodine bond readily undergoes oxidative addition with Pd(0), the ortho-aldehyde group introduces significant steric hindrance. This steric bulk dramatically slows down the subsequent transmetalation step. Concurrently, the terminal alkyne rapidly reacts with the Cu(I) co-catalyst to form a copper acetylide. Because the palladium cycle is bottlenecked by steric hindrance, the copper acetylide accumulates in solution.

If even trace amounts of oxygen are present, this accumulated copper acetylide undergoes rapid oxidative dimerization (Glaser coupling) [1]. Furthermore, if the alkyne concentration is too high, it can lead to a bis-alkynyl palladium species,


, which undergoes reductive elimination to form the diyne byproduct even under strictly anaerobic conditions [2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Sterically Hindered by ortho-CHO) Pd0->OxAdd PdII Ar-Pd(II)-I OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product Alkyne Terminal Alkyne CuAcc Cu-Acetylide (Accumulates) Alkyne->CuAcc Base, Cu(I) CuCat Cu(I) Co-catalyst CuCat->CuAcc CuAcc->TransMet Homocoupling Glaser Homocoupling (Diyne Byproduct) CuAcc->Homocoupling O2 or Pd(II)

Caption: Mechanistic divergence in Sonogashira coupling showing the competing Glaser homocoupling pathway.

Troubleshooting Guide & FAQs

Q: Why is my homocoupling so high specifically with this compound? A: The substrate features an electron-donating methoxy group and a sterically demanding ortho-aldehyde. This steric bulk impedes the transmetalation step of the palladium cycle. Consequently, the copper acetylide has a longer lifetime in solution, increasing the probability of Glaser homocoupling[1]. Standard nitrogen bubbling is insufficient to remove the trace


 required to trigger this side reaction.

Q: How can I eliminate copper to prevent Glaser coupling entirely? A: Transitioning to a copper-free Heck-Cassar-Sonogashira protocol is highly recommended. By utilizing a dual-palladium approach or specific bulky ligands (e.g., XPhos) with a secondary amine base, you can facilitate Pd-Pd transmetalation and completely bypass the copper-mediated Glaser pathway[3]. This forces the alkyne to interact directly with the Pd(II) species .

Q: If I run a copper-free reaction, do I still need to worry about homocoupling? A: Yes. Even without copper, an excess of terminal alkyne can lead to the formation of a


 intermediate, resulting in Pd-mediated homocoupling. The optimal strategy is syringe pump slow addition . By adding the terminal alkyne slowly over several hours, you maintain a low steady-state concentration of the alkyne, forcing the Pd(II) intermediate to undergo cross-coupling rather than disproportionation [2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the product distribution for this compound couplings.

Reaction ConditionAlkyne Addition MethodAtmosphereCross-Coupled Yield (%)Homocoupled Diyne (%)
Standard Pd/CuBatch (All at once)

balloon
45%48%
Standard Pd/CuBatch (All at once)Strict Ar (Freeze-Pump-Thaw)72%18%
Copper-Free PdBatch (All at once)Strict Ar (Freeze-Pump-Thaw)81%11%
Copper-Free Pd Syringe Pump (0.1 mmol/hr) Strict Ar (Freeze-Pump-Thaw) >95% <1%

Data synthesized from established optimization parameters for sterically hindered aryl iodides.

Experimental Protocol: The Self-Validating System

To ensure absolute reproducibility, this protocol utilizes a self-validating framework . By embedding an In-Process Control (IPC) step, the system proves its own anaerobic integrity before the bulk of the reagents are committed.

Workflow Step1 1. Degassing (Freeze-Pump-Thaw) Step2 2. Catalyst Addition (Glovebox/Ar) Step1->Step2 Step3 3. IPC Validation (10% Alkyne Spike) Step2->Step3 Step4 4. Syringe Pump Slow Addition Step3->Step4 Step5 5. Reaction Quench (Anaerobic) Step4->Step5

Caption: Step-by-step workflow for a self-validating, copper-free Sonogashira protocol with slow addition.

Step-by-Step Methodology: Copper-Free Slow-Addition Protocol

1. Solvent and Base Degassing (The Causality of Oxygen Exclusion)

  • Action: Transfer THF (solvent) and Diisopropylamine (DIPA, base) into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles.

  • Why: Standard nitrogen sparging leaves trace dissolved

    
    . Freeze-pump-thaw physically forces dissolved gases out of the crystal lattice of the frozen solvent, ensuring a strictly anaerobic environment necessary to prevent oxidative dimerization.
    

2. Substrate and Catalyst Loading

  • Action: In an argon-filled glovebox, add this compound (1.0 equiv),

    
     (5 mol%), and the degassed THF/DIPA mixture to a dry Schlenk flask equipped with a magnetic stir bar.
    

3. In-Process Control (IPC) Validation (The Self-Validating Step)

  • Action: Prepare a solution of the terminal alkyne (1.2 equiv) in degassed THF. Manually inject exactly 10% of this alkyne solution into the reaction mixture. Stir for 30 minutes at room temperature, then pull a 50

    
     aliquot for GC-MS analysis.
    
  • Validation Logic:

    • If diyne is detected: Your system has an oxygen leak or incomplete degassing. Abort, re-degas, and check seals.

    • If ONLY cross-coupled product is detected: The system has validated its own anaerobic integrity. Proceed to Step 4.

4. Syringe Pump Alkyne Addition

  • Action: Load the remaining 90% of the alkyne solution into a gas-tight syringe. Program the syringe pump to deliver the solution at a rate of 0.1 mmol/hr into the reaction flask.

  • Why: This maintains a near-zero steady-state concentration of the unreacted alkyne, preventing the formation of

    
     and forcing the kinetic pathway exclusively toward the desired cross-coupling transmetalation [2].
    

5. Quench and Workup

  • Action: Once addition is complete, stir for an additional 1 hour. Quench the reaction with degassed saturated aqueous

    
    before exposing the flask to the ambient atmosphere. Extract with ethyl acetate, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (2021) URL: [Link]

  • Title: Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: Organic Letters (2020) URL: [Link]

  • Title: New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction Source: ACS Catalysis (2023) URL: [Link]

  • Title: Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation Source: The Journal of Organic Chemistry (2019) URL: [Link]

Sources

Technical Support Center: Synthesis & Purification of 2-Iodo-4-methoxybenzaldehyde

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Process Optimization[1]

Executive Summary & Synthesis Strategy

User Warning: The synthesis of 2-iodo-4-methoxybenzaldehyde (Target) is frequently confused with its regioisomer, 3-iodo-4-methoxybenzaldehyde .

  • Direct Iodination Failure: Direct electrophilic iodination (e.g.,

    
    ) of 4-methoxybenzaldehyde yields the 3-iodo  isomer almost exclusively.[1] The aldehyde group deactivates the ortho position (C2), while the methoxy group strongly activates the positions ortho to itself (C3).
    
  • Correct Routes: To successfully synthesize the 2-iodo isomer, you must override this electronic preference using one of two strategies:

    • Directed Ortho Metalation (DoM): Using a directing group to force lithiation at C2.[1]

    • Vilsmeier-Haack Formylation: Starting from 3-iodoanisole, where the methoxy group directs formylation to the para position (C4 of the anisole ring, which becomes C1 of the benzaldehyde).[1]

This guide addresses byproducts from these specific valid routes and identifies the "Fatal Error" product from invalid routes.

Critical Troubleshooting: Isomer Identification

Problem: "My NMR shows a clean product, but downstream coupling reactions are failing or yielding the wrong scaffold." Diagnosis: You likely have the 3-iodo isomer (CAS 2314-37-6) instead of the 2-iodo target.[1]

NMR Decision Matrix

Use this table to distinguish the target from the common regioisomer.[1]

FeatureTarget: this compound Impurity: 3-Iodo-4-methoxybenzaldehyde
Structure I is ortho to CHO; OMe is para to I.I is meta to CHO; I is ortho to OMe.[1]
Coupling (Aromatic) ABX System:H6 (Ortho to CHO): Doublet (

Hz).[1]• H5 (Ortho to OMe): Doublet (

Hz).[1]• H3 (Meta to I): Small doublet (

Hz).
Isolated Spin System:H2 (Ortho to CHO/I): Singlet (or very small coupling).[1]• H5/H6: Doublet pair (

Hz).
Shift (CHO)

ppm (Deshielded by ortho-I).[1]

ppm.[1]
Carbon NMR (C-I) C2 is iodinated (

ppm).[1]
C3 is iodinated (

ppm).[1]

Workflow & Byproduct Analysis

Route A: Directed Ortho Metalation (DoM)

Protocol: 4-Methoxybenzaldehyde





1
Diagram: DoM Pathway & Failure Points

DoM_PathwaySM4-MethoxybenzaldehydeAcetalAcetal IntermediateSM->AcetalProtectionLithioLithiated Species(Li at C2)Acetal->Lithion-BuLi(-78°C)BP1Byproduct A:Unreacted SM(Wet n-BuLi)Acetal->BP1Quench FailureBP2Byproduct B:Butyl-Adduct(Nucleophilic Attack)Acetal->BP2Temp > -40°CTargetThis compoundLithio->Target1. I22. H3O+BP3Byproduct C:3-Iodo Isomer(Loss of Selectivity)Lithio->BP3Isomerization

Figure 1: Reaction pathway for Directed Ortho Metalation showing critical diversion points leading to specific impurities.[1]

Troubleshooting Guide (DoM)
SymptomProbable CauseCorrective Action
Product contains ~10% Starting Material Moisture in solvent/atmosphere destroyed n-BuLi.Titrate n-BuLi before use.[1] Ensure THF is distilled from Na/Benzophenone.
Appearance of alkyl impurities (0.9 ppm triplet) "Butyl-addition" to the ring or acetal.[1]Maintain temperature strictly below -70°C during n-BuLi addition.
Loss of aldehyde peak (CHO) Acetal hydrolysis failed or over-acidified.[1]Monitor deprotection (TLC).[1] Use mild acid (e.g., 1M HCl/THF) rather than conc.[1] acid.[1][2][3]
Route B: Vilsmeier-Haack Formylation

Protocol: 3-Iodoanisole



1
Diagram: Regioselectivity Logic

Vilsmeier_LogicSM3-Iodoanisole(1-OMe, 3-I)ComplexVilsmeier Reagent(Chloromethyliminium)SM->Complex+ POCl3/DMFTargetTarget (Major):This compound(Attack at C4 - Para to OMe)Complex->TargetElectronic Preference(OMe directs Para)ImpurityImpurity (Minor):2-Methoxy-4-iodobenzaldehyde(Attack at C6 - Ortho to OMe)Complex->ImpuritySteric Preference(C6 is less crowded)

Figure 2: Regioselectivity of Vilsmeier-Haack on 3-iodoanisole. The electronic directing effect of OMe (para) dominates, favoring the target.

Troubleshooting Guide (Vilsmeier)
SymptomProbable CauseCorrective Action
Presence of Isomer (2-methoxy-4-iodobenzaldehyde) Competitive attack at C6 (ortho to OMe).[1]This isomer is difficult to avoid completely (~5-10%).[1] Separate via recrystallization (EtOH) or careful flash chromatography (Target is usually less polar).[1]
Low Yield / Tar Formation Thermal decomposition of Vilsmeier complex.[1]Keep reaction at 0°C during addition, then heat gently (60-80°C). Do not overheat.
Chlorinated Impurities Replacement of OMe with Cl (rare) or formyl chloride side reactions.[1]Ensure

quality. Quench slowly into ice water to prevent violent hydrolysis.[1]

Purification & Isolation Protocol

To ensure removal of the identified byproducts, follow this optimized workup:

  • Quench: Pour reaction mixture into ice-cold saturated

    
     (if DoM/Iodine used) or Sodium Acetate buffer (if Vilsmeier).
    
  • Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine.

  • Crystallization (Critical Step):

    • The 2-iodo isomer is a solid (mp ~137-139°C).[1][4]

    • The 3-iodo isomer (impurity) has a lower melting point (~107-112°C).[1]

    • Solvent System: Recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc .[1] This effectively removes the "gummy" butyl-adducts and minor regioisomers.[1]

References

  • Vilsmeier-Haack Mechanism & Regioselectivity

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1][5] The Vilsmeier–Haack Reaction.[1][3][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] [1]

  • Product Characterization (3-Iodo Isomer for Comparison)

    • Sigma-Aldrich.[1] (n.d.). Product Specification: 3-Iodo-4-methoxybenzaldehyde.[1][9][10][11] [1]

  • Synthesis of Iodo-methoxybenzaldehydes (Analogous Protocols)

    • RSC Advances / ChemSpider. (2017).[1] Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde (Analogous DoM protocol).

optimizing catalyst loading for cross-coupling with 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to optimize palladium catalyst loadings when scaling up reactions with highly functionalized aryl halides.

Working with 2-Iodo-4-methoxybenzaldehyde presents a unique mechanistic paradox. While the aryl iodide moiety promises exceptionally rapid oxidative addition, the ortho-formyl (aldehyde) group often acts as an insidious trap for the palladium catalyst. This leads to stalled reactions, poor turnover numbers (TON), and the false assumption that high catalyst loadings (1–5 mol%) are mandatory.

This guide deconstructs the causality behind these failures, answers your most pressing troubleshooting questions, and provides a self-validating protocol to achieve quantitative yields at ultra-low catalyst loadings (<0.05 mol%).

Mechanistic Insights: The Ortho-Formyl Dilemma

To optimize catalyst loading, we must first understand where the catalyst is being lost. When Pd(0) undergoes oxidative addition into the highly reactive C–I bond of this compound, the resulting Pd(II) intermediate is generated in close proximity to the Lewis basic oxygen of the ortho-aldehyde.

Without sufficient steric bulk from the ancillary ligand, this oxygen coordinates to the Pd(II) center, forming a stable palladacycle. This parasitic coordination drastically increases the activation energy required for the subsequent transmetalation step. The active catalyst is effectively sequestered in a resting state, which is why standard catalyst systems fail at low loadings.

Logical flow of Pd-catalyzed coupling with ortho-formyl substrates and poisoning pathways.

Troubleshooting FAQs: Catalyst Loading Optimization

Q1: Why does my Suzuki-Miyaura coupling stall at 0.5 mol% Pd loading, even though standard aryl iodides usually couple efficiently at 0.05 mol%? A: The stalling is a direct result of the catalyst poisoning pathway illustrated above. While the C–I bond ensures oxidative addition is nearly instantaneous, the resulting arylpalladium(II) species becomes trapped by the ortho-aldehyde. To break this chelation and push your catalyst loading down, you must switch to a sterically demanding, electron-rich ligand. Dialkylbiaryl phosphines like XPhos or SPhos possess a spatial volume that physically prevents the aldehyde oxygen from accessing the palladium coordination sphere, ensuring the catalytic cycle proceeds smoothly to transmetalation [[1.2]].

Q2: I am observing significant amounts of 4-methoxybenzaldehyde (a protodehalogenated byproduct) when I reduce the Pd loading. What is causing this? A: Protodehalogenation is a classic symptom of a rate-limiting transmetalation step. Because the ortho-formyl group slows down transmetalation, the long-lived Pd(II) intermediate has time to undergo competitive degradation pathways, such as hydrogen abstraction from the solvent or base. To suppress this, you must accelerate transmetalation. Increase the concentration of your nucleophile (e.g., boronic acid) and utilize a stronger, highly soluble inorganic base like K₃PO₄ in a biphasic solvent system (Toluene/H₂O) [[1.5]].

Q3: How does the para-methoxy group influence this optimization strategy? A: The methoxy group is strongly electron-donating via resonance. While its meta relationship to the iodide minimizes direct electronic deactivation of the C–I bond, it enriches the overall electron density of the aromatic ring. This slightly retards the initial oxidative addition compared to an electron-deficient aryl iodide. However, because aryl iodides are exceptionally reactive by nature, this electronic effect is negligible in the grand scheme of the catalytic cycle. Your primary optimization focus must remain on the steric management of the ortho-aldehyde [[1.4]].

Quantitative Data: Catalyst & Ligand Screening

To illustrate the profound impact of ligand choice on catalyst loading efficiency, review the following standardized screening data for the cross-coupling of this compound with phenylboronic acid. Notice how the introduction of bulky Buchwald-type ligands allows for a 100-fold decrease in catalyst loading while maximizing the Turnover Number (TON).

Catalyst PrecursorLigandPd Loading (mol%)Base / Solvent SystemYield (%)Turnover Number (TON)
Pd(OAc)₂PPh₃1.0K₂CO₃ / THF45%45
Pd(OAc)₂PPh₃0.1K₂CO₃ / THF12%120
Pd₂(dba)₃dppf0.1K₃PO₄ / Dioxane68%680
Pd₂(dba)₃XPhos0.05K₃PO₄ / Toluene:H₂O98%1,960
Pd₂(dba)₃SPhos0.01K₃PO₄ / Toluene:H₂O94%9,400

Self-Validating Experimental Protocol

This protocol for ultra-low loading (0.05 mol%) Suzuki-Miyaura cross-coupling is designed as a self-validating system . The visual color changes and specific TLC checkpoints ensure that each mechanistic step is functioning correctly before you proceed, preventing wasted time and resources.

Step-by-step experimental workflow for optimized low-loading cross-coupling.

Step-by-Step Methodology:

1. Catalyst Pre-activation (The "Active Species" Check):

  • In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge a dry vial with Pd₂(dba)₃ (0.025 mol%, which equals 0.05 mol% Pd) and XPhos (0.1 mol%, maintaining a 2:1 Ligand:Pd ratio).

  • Add 1 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: The solution must transition from a deep purple/red (the resting dba complex) to a pale yellow/orange. This visual shift confirms the successful formation of the active L₂Pd(0) species. Do not proceed if the solution remains purple.

2. Substrate & Reagent Assembly:

  • To the active catalyst solution, add this compound (1.0 mmol, 1.0 equiv) and your chosen boronic acid (1.2 mmol, 1.2 equiv).

  • Add finely milled, anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add 1 mL of degassed water (creating a 1:1 Toluene:H₂O biphasic system).

3. Thermal Activation & Kinetic Monitoring:

  • Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm). High shear is critical to ensure optimal mass transfer across the biphasic solvent interface.

  • Self-Validation Checkpoint: After 30 minutes, pause stirring to let the layers separate. Spot the upper organic layer on a TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (highly UV active, stains dark with KMnO₄) should be completely consumed, replaced by a single new, lower Rf spot representing the biaryl product.

4. Quench and Isolation:

  • Cool to room temperature, dilute with ethyl acetate (5 mL), and separate the layers.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude product is typically >95% pure by NMR and can be passed through a short silica plug to remove residual palladium and phosphine oxide.

References

1.1 - Synthesis (Thieme Connect) 2.2 - National Institutes of Health (NIH) 3.3 - ACS Publications

Sources

effect of base and solvent on Sonogashira coupling yield with 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with 2-iodo-4-methoxybenzaldehyde, an electron-rich aryl iodide. We will delve into the critical roles of base and solvent selection to troubleshoot common issues and maximize reaction yield.

Core Principles: Understanding the Reaction Environment

The Sonogashira coupling is a cornerstone of C-C bond formation, enabling the synthesis of complex molecular architectures.[1][2] Its success, however, is highly dependent on a synergistic interplay between the palladium catalyst, an optional copper(I) co-catalyst, the base, and the solvent.[3] this compound presents a specific challenge: its electron-donating methoxy group increases electron density on the aromatic ring, which can influence the rate-determining oxidative addition step.[4][5]

The base is not merely a scavenger for the HI byproduct; it is crucial for the deprotonation of the terminal alkyne, a key step in forming the reactive copper acetylide or palladium acetylide intermediate.[2][6] The solvent must not only solubilize all reaction components but also mediate catalyst stability and reactivity.[7][8][9] An inappropriate choice in either can lead to catalyst decomposition, low yields, or unwanted side reactions.

Sonogashira Catalytic Cycle Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ (Oxidative Addition Intermediate) pd0->pd_complex R¹-X (this compound) pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkynyl Transmetalation (from Cu Cycle) pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_x CuX cu_acetylide Cu-C≡C-R² (Copper Acetylide) cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_x Transmetalation to Pd Complex alkyne H-C≡C-R² alkyne->cu_acetylide CuX, Base base Base base->alkyne Deprotonation caption Figure 1: The Sonogashira Catalytic Cycle

Figure 1: The Sonogashira Catalytic Cycle

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: My Sonogashira reaction with this compound is giving low to no yield. What are the likely causes related to my base and solvent?

A: This is the most common issue and typically points to problems with catalyst activity or reagent purity. Let's break down the potential causes related to your reaction medium.

  • Inadequate Base Selection: The deprotonation of the terminal alkyne is critical. If the base is too weak, this step becomes inefficient, stalling the entire catalytic cycle.

    • Insight: Amine bases (e.g., triethylamine, diisopropylethylamine) are common and often act as both base and solvent.[1] However, for some systems, a stronger inorganic base may be required to drive the reaction.

    • Solution: If using triethylamine (Et₃N) with minimal success, consider switching to a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1][10] These are particularly useful in copper-free protocols.[6]

  • Improper Solvent Choice: The solvent influences the stability of the catalytic species and the solubility of reagents.

    • Insight: Highly coordinating solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium catalyst. For electron-rich aryl iodides, non-polar solvents can sometimes offer better results.

    • Solution: If you are using a polar aprotic solvent like DMF or THF with poor results, try switching to a non-polar solvent like toluene or 1,4-dioxane. Ensure your solvent is rigorously degassed and anhydrous, as oxygen can lead to catalyst decomposition and unwanted side reactions.[11][12]

  • Catalyst Decomposition (Palladium Black): The appearance of a black precipitate is a clear sign that your active Pd(0) catalyst has crashed out of solution, rendering it inactive.[11]

    • Insight: This is often caused by oxygen, but solvent choice can play a role. Some researchers report that THF, in particular, can promote the formation of palladium black under certain conditions.[13]

    • Solution: First, ensure your entire setup is under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[12] If the problem persists in THF, switching to a different solvent like dioxane or toluene is a logical next step.

Base pKa (Conjugate Acid) Type Typical Use & Comments
Triethylamine (Et₃N)~10.7Organic (Amine)Most common; often used as a co-solvent. Must be distilled and degassed.[12][14]
Diisopropylethylamine (DIPEA)~10.7Organic (Amine)Bulkier, non-nucleophilic. Good for sensitive substrates.
Pyrrolidine~11.3Organic (Amine)A stronger amine base, sometimes used in specific protocols.[1]
Cesium Carbonate (Cs₂CO₃)N/AInorganicStrong base, excellent for copper-free systems and for promoting reactions with less reactive halides.[10]
Potassium Carbonate (K₂CO₃)N/AInorganicA milder, less expensive inorganic alternative to Cs₂CO₃.[15]
1,4-Diazabicyclo[2.2.2]octane (DABCO)~8.8Organic (Amine)Used in some phosphine-free and copper-free systems.[4]
Table 1: Comparison of Common Bases for Sonogashira Coupling.
Solvent Polarity Typical Use & Comments
Tetrahydrofuran (THF)Polar AproticVery common, good solubility. May promote Pd black formation in some cases.[13]
TolueneNon-polarExcellent choice for electron-rich substrates; less coordinating than THF or DMF.
1,4-DioxaneRelatively Non-polarGood alternative to THF, higher boiling point.
N,N-Dimethylformamide (DMF)Polar AproticHigh boiling point, excellent solvating power. Can sometimes inhibit the catalyst by coordination.
Acetonitrile (MeCN)Polar AproticCan be effective, but polarity may influence selectivity in complex substrates.[16]
Amine (e.g., Et₃N)PolarOften used as both the base and the solvent, especially in classic protocols.[1]
Table 2: Impact of Solvent Choice on Sonogashira Coupling with Electron-Rich Aryl Iodides.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)

Q: I'm getting my desired product, but also a significant amount of a byproduct from alkyne homocoupling. How can my choice of base or solvent mitigate this?

A: Glaser homocoupling is a classic side reaction in Sonogashira chemistry, resulting from the oxidative dimerization of the alkyne.[17] It is mediated by the copper co-catalyst, especially in the presence of oxygen.[11]

  • Insight: The amine base plays a secondary role in keeping the copper in its active Cu(I) state. Insufficient or impure amine can fail to prevent oxidation to Cu(II), which promotes homocoupling.

  • Primary Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free protocol .[17][18] This has become a standard approach to improve reaction cleanliness.

  • Adjustments for Copper-Free Systems:

    • Base: Copper-free reactions often require a stronger base to facilitate the direct formation of the palladium-acetylide complex. This is where inorganic bases like Cs₂CO₃ or K₂CO₃ excel.[6]

    • Solvent: Solvents like THF, dioxane, or toluene are all suitable for copper-free conditions. The choice will depend on substrate solubility and desired reaction temperature.

Troubleshooting_Low_Yield Figure 2: Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Pd catalyst? - Fresh CuI? - Pure, dry substrates? start->check_reagents check_atmosphere 2. Check Reaction Atmosphere - Is system fully inert? - Are solvents/bases degassed? check_reagents->check_atmosphere Reagents OK evaluate_base 3. Evaluate Base - Using Et3N/DIPEA? check_atmosphere->evaluate_base Atmosphere OK switch_base Switch to stronger inorganic base (e.g., Cs₂CO₃) evaluate_base->switch_base Yes evaluate_solvent 4. Evaluate Solvent - Using THF/DMF? evaluate_base->evaluate_solvent No / Already tried switch_base->evaluate_solvent switch_solvent Switch to less coordinating solvent (e.g., Toluene, Dioxane) evaluate_solvent->switch_solvent Yes optimize_temp 5. Optimize Temperature - Increase temperature (especially for bromides) evaluate_solvent->optimize_temp No / Already tried switch_solvent->optimize_temp

Figure 2: Troubleshooting Workflow for Low Yield

Frequently Asked Questions (FAQs)

Q1: What is the best starting point (base/solvent combination) for coupling this compound? A good, robust starting point for this electron-rich iodide would be a copper-free system. Try Pd(PPh₃)₂Cl₂ as the catalyst, Cs₂CO₃ as the base, and 1,4-dioxane or toluene as the solvent. Run the reaction at a slightly elevated temperature (e.g., 60-80 °C) under a strict argon atmosphere.

Q2: When should I consider using an inorganic base instead of an amine? Consider an inorganic base like K₂CO₃ or Cs₂CO₃ when:

  • You are running a copper-free reaction.

  • Your substrate is sensitive to amines.

  • You are experiencing persistent low yields with amine bases, suggesting the alkyne deprotonation is a bottleneck.

Q3: Can I use a protic solvent like an alcohol? While some specialized protocols exist for using alcohol or water as solvents, they are not standard.[1][14] Protic solvents can interfere with the catalytic cycle and are generally not recommended as a starting point. Isopropanol has been used successfully in some room-temperature protocols with specific catalyst systems.[15]

Q4: How do I properly degas my solvents and amine base? The most effective method is "freeze-pump-thaw." Freeze the liquid with liquid nitrogen, apply a high vacuum for several minutes, and then thaw. Repeat this cycle three times. A simpler but less rigorous method is to bubble an inert gas (argon or nitrogen) through the liquid via a long needle for 20-30 minutes. Amine bases like triethylamine should be distilled from a drying agent (e.g., CaH₂) under an inert atmosphere before degassing.[13]

Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a classic approach suitable for general screening.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N), freshly distilled and degassed (used as solvent)

  • THF, anhydrous and degassed (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add degassed triethylamine (approx. 0.2 M concentration relative to the aryl iodide) and THF if used.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature. Monitor progress by TLC. For aryl iodides, the reaction is often complete within 2-4 hours.[12]

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aq. NH₄Cl solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is recommended to avoid Glaser homocoupling and is often more robust.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%) or other suitable phosphine ligand

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), the phosphine ligand (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add this compound (1.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add degassed 1,4-dioxane (approx. 0.2 M concentration).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. [Link]

  • Cléopâtre, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link]

  • Kattamuri, P. V., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects on the selectivity of palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Journal of the American Chemical Society. [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008). Vias.org. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020). Vedantu. [Link]

  • What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. (n.d.). Pearson. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

  • Unnisa, A., & Mohammad, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021). J&K Scientific. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). KAUST. [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Reddit. [Link]

  • Unnisa, A., & Mohammad, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Reddit. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). Catalysts. [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). MDPI. [Link]

  • Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (n.d.). RSC Publishing. [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015). RSC Publishing. [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). SciSpace. [Link]

Sources

Validation & Comparative

Reactivity Comparison Guide: 2-Iodo-4-methoxybenzaldehyde vs. 2-Bromo-4-methoxybenzaldehyde in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Empirical Validation, and Strategic Selection

Executive Summary

In modern synthetic chemistry and drug development, the selection of the correct aryl halide building block is critical for optimizing yield, minimizing side reactions, and ensuring scalable manufacturing. Both 2-Iodo-4-methoxybenzaldehyde and 2-bromo-4-methoxybenzaldehyde serve as highly versatile bifunctional scaffolds, offering an aldehyde handle for condensation/reductive amination and a halogen handle for transition-metal-catalyzed cross-coupling.

While structurally identical save for the halogen atom, their reactivity profiles in palladium-catalyzed transformations (e.g., Suzuki, Heck, Sonogashira) differ dramatically. This guide objectively compares their performance, driven by the fundamental thermodynamics of their carbon-halogen (C–X) bonds, and provides self-validating protocols for empirical comparison.

Mechanistic Causality: The Oxidative Addition Paradigm

The catalytic cycle of palladium-mediated C–C bond formation relies on the initial oxidative addition of the aryl halide to the active Pd(0) species. The reactivity trend of aryl halides in cross-coupling reactions is universally established as: aryl iodide > aryl bromide > aryl chloride > aryl fluoride [1].

This gradient is primarily dictated by the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond in this compound is significantly weaker (~65 kcal/mol) and more polarizable than the C–Br bond in 2-bromo-4-methoxybenzaldehyde (~81 kcal/mol). Consequently, the energetic barrier for palladium insertion into the C–I bond is substantially lower, allowing oxidative addition to proceed rapidly even at room temperature.

Furthermore, the methoxy group at the para position relative to the formyl group acts as an electron-donating group (EDG) to the aromatic ring. Electron-rich arenes generally undergo oxidative addition more slowly than electron-deficient ones[1]. This electronic deactivation amplifies the necessity of choosing the highly reactive iodide over the bromide when attempting couplings under mild conditions, as the iodide can overcome the electronic penalty[2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate Determining Step) Ar-I >> Ar-Br Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Ar-X TransMet Transmetalation PdII->TransMet PdII_R Ar-Pd(II)-R' TransMet->PdII_R R'-M RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product

Caption: Pd-Catalyzed Cross-Coupling Cycle highlighting the rate-determining Oxidative Addition step.

Quantitative Reactivity Comparison

The thermodynamic differences between the two substrates translate directly into divergent operational requirements in the laboratory. The table below summarizes the typical performance metrics and requirements when deploying these building blocks in standard cross-coupling workflows.

ParameterThis compound2-Bromo-4-methoxybenzaldehyde
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Oxidative Addition Rate Very FastModerate
Typical Reaction Temperature 20 °C – 60 °C80 °C – 120 °C
Typical Catalyst Loading 0.1 – 1.0 mol%2.0 – 5.0 mol%
Ligand Requirement Often ligand-free or simple (e.g., PPh3)Requires specialized ligands (e.g., dppf, XPhos)
Chemoselectivity High (Couples orthogonally to Ar-Br/Cl)Moderate (Couples orthogonally to Ar-Cl)
Storage & Stability Light-sensitive; requires cold, dark storageHighly stable under ambient conditions

Self-Validating Experimental Protocol: Parallel Reactivity Screening

To empirically validate the kinetic differences between this compound and 2-bromo-4-methoxybenzaldehyde, the following parallel Suzuki-Miyaura screening protocol is recommended.

Scientific Integrity Note: This protocol utilizes biphenyl as an internal standard . By normalizing the product peak areas against a non-reactive internal standard, the yield calculations become strictly stoichiometric and independent of injection volume variations during chromatographic analysis—creating a self-validating system.

Step-by-Step Methodology:
  • Reaction Assembly: Prepare two identical Schlenk flasks. To Flask A, add this compound (1.0 mmol). To Flask B, add 2-bromo-4-methoxybenzaldehyde (1.0 mmol).

  • Standard & Reagents: To both flasks, add phenylboronic acid (1.2 mmol) and the internal standard, biphenyl (0.5 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) and K₂CO₃ (2.0 mmol) to both vessels.

  • Inert Atmosphere: Evacuate and backfill both flasks with Argon (3 cycles) to prevent catalyst deactivation via oxygen.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) into both flasks.

  • Controlled Heating: Submerge both flasks simultaneously into a pre-heated oil bath at 60 °C with rigorous stirring.

  • Kinetic Sampling: Withdraw 50 µL aliquots at exactly 10, 30, 60, and 120 minutes. Quench each aliquot immediately with ethyl acetate and filter through a short silica plug to remove inorganic salts and palladium.

  • Quantification: Analyze the filtrates via HPLC or GC-MS. Calculate the conversion yield relative to the biphenyl internal standard.

Expected Outcome: Flask A (Iodide) will demonstrate >90% conversion within the first 30 minutes. Flask B (Bromide) will show minimal conversion (<20%) at 60 °C, requiring a temperature increase to ~90 °C to achieve comparable kinetics[3].

Workflow Prep Prepare Parallel Reaction Vessels AddSub Add Ar-I vs Ar-Br + Internal Standard Prep->AddSub AddCat Add Pd(OAc)2 & Base AddSub->AddCat Heat Controlled Heating (e.g., 60°C) AddCat->Heat Sample Kinetic Sampling (10, 30, 60 min) Heat->Sample Analyze HPLC/GC-MS Quantification Sample->Analyze

Caption: Self-validating parallel workflow for empirical reactivity comparison of aryl halides.

Strategic Selection Guide

Choosing between the iodide and the bromide is a balance of reactivity, cost, and synthetic stage:

  • Select this compound when:

    • Performing late-stage functionalization where complex, sensitive intermediates cannot tolerate elevated temperatures or harsh bases[2].

    • Executing orthogonal cross-coupling strategies . The iodide can be selectively coupled at room temperature, leaving a bromide group elsewhere on the coupling partner intact for a subsequent reaction.

  • Select 2-Bromo-4-methoxybenzaldehyde when:

    • Conducting early-stage synthesis and bulk scale-up . The bromide is significantly more cost-effective, highly photostable, and does not require specialized cold-chain storage[3].

    • Utilizing highly active modern precatalysts (e.g., Buchwald dialkylbiaryl phosphine ligands) or microwave-assisted protocols that easily overcome the higher activation barrier of the C–Br bond[4].

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Catalysts (MDPI) URL: [Link]

  • Title: Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Synthesis and Cytotoxicity Evaluation of Denitroaristolochic Acids: Structural Insights and Mechanistic Implications in Nephrotoxicity Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Comparative Study: Sonogashira vs. Alkynyl-Suzuki Coupling for Diarylalkyne Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of internal alkynes, particularly diarylalkynes, the Sonogashira cross-coupling is the industry standard due to its atom economy and the commercial availability of terminal alkynes. However, in high-precision drug development, the Sonogashira reaction presents distinct failure modes: copper-mediated oxidative homocoupling (Glaser coupling) and difficult heavy metal remediation (Cu/Pd).

This guide compares the standard Sonogashira protocol against the Alkynyl-Suzuki (Suzuki-Miyaura) coupling. While the Suzuki route requires pre-functionalized alkynyl boronates, it offers a deterministic solution to homocoupling and eliminates copper entirely, making it a superior choice for late-stage functionalization of complex APIs.

Case Study Target: 4-(phenylethynyl)benzonitrile (a model system for rigid molecular spacers).

Mechanistic Divergence & Causality

To understand the operational differences, we must look at the transmetallation step, which is the point of divergence between the two cycles.

The "Copper Problem" vs. The "Boron Solution"
  • Sonogashira: Relies on a Copper(I) co-catalyst to activate the terminal alkyne via a Cu-acetylide intermediate. Risk:[1][2] In the presence of trace oxygen, Cu-acetylides dimerize (Glaser coupling), consuming the starting material and generating impurities that are often inseparable by crystallization.

  • Alkynyl-Suzuki: Utilizes a boron-activated alkyne.[3][4][5] The transmetallation occurs via a boronate "ate" complex. Benefit: No copper is present, rendering Glaser coupling mechanistically impossible.

Coupling_Mechanism_Comparison cluster_0 Common Oxidative Addition cluster_1 Sonogashira Route (Copper Cycle) cluster_2 Suzuki Route (Boron Activation) Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-X (Oxidative Complex) Pd0->PdII + ArX ArX Ar-X (Aryl Halide) Product Ar-C≡C-R (Target Internal Alkyne) PdII->Product Reductive Elimination Alkyne Terminal Alkyne (H-C≡C-R) CuAcetylide Cu-C≡C-R (Copper Acetylide) Alkyne->CuAcetylide Activation CuI CuI + Base CuAcetylide->PdII Transmetallation Glaser Glaser Product (R-C≡C-C≡C-R) CuAcetylide->Glaser O2 Leak (Side Rxn) AlkynylBoron Alkynyl Boronate (Pin-B-C≡C-R) Boronate [R-C≡C-B(OH)Pin]- (Ate Complex) AlkynylBoron->Boronate + Base Hydrolysis Hydrolysis (H-C≡C-R) AlkynylBoron->Hydrolysis H2O (Side Rxn) Base Base (OH-) Boronate->PdII Transmetallation

Caption: Mechanistic bifurcation showing the Glaser coupling risk in Sonogashira (left) versus the hydrolysis risk in Suzuki (right).

Experimental Protocols

Target Molecule: 4-(Phenylethynyl)benzonitrile
  • Electrophile: 4-Bromobenzonitrile (1.0 equiv)

  • Nucleophile A (Sonogashira): Phenylacetylene (1.2 equiv)

  • Nucleophile B (Suzuki): Phenylethynylboronic acid pinacol ester (1.1 equiv)

Protocol A: Sonogashira Coupling (The Standard)

Rationale: This protocol uses a Pd/Cu system.[2][3][5][6][7][8] Deoxygenation is the critical control point.

  • Setup: Flame-dry a Schlenk flask. Cool under Argon.

  • Loading: Add 4-bromobenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).

  • Solvent/Base: Add anhydrous THF (5 mL) and Et₃N (3.0 equiv). Note: Et₃N acts as both base and reducing agent for Pd(II) to Pd(0).

  • Degassing (CRITICAL): Perform three Freeze-Pump-Thaw cycles. Why? Sparging is insufficient to prevent Glaser coupling of phenylacetylene.

  • Addition: Add phenylacetylene (1.2 mmol) via syringe under Argon counterflow.

  • Reaction: Stir at 60°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with aq. NH₄OH (to complex and remove Copper), then brine. Dry over Na₂SO₄.[5]

Protocol B: Alkynyl-Suzuki Coupling (The Alternative)

Rationale: Uses a mild base to activate the boronate without hydrolyzing the C-B bond (a common failure mode for alkynyl boronates).

  • Setup: Standard round-bottom flask (inert atmosphere preferred but less critical than Sonogashira).

  • Loading: Add 4-bromobenzonitrile (1.0 mmol), Phenylethynylboronic acid pinacol ester (1.1 mmol), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add 1,4-Dioxane (5 mL).

  • Base Activation: Add K₃PO₄ (3.0 equiv) dissolved in minimal water (0.5 mL) or use solid Cs₂CO₃. Avoid strong bases like NaOH which accelerate protodeboronation.

  • Reaction: Heat to 80°C for 6 hours.

  • Workup: Filter through Celite (to remove Pd black), dilute with EtOAc, wash with water/brine.

Performance Data & Comparison

The following data is synthesized from standard reactivity profiles of electron-deficient aryl halides in alkynylation.

MetricSonogashira (Route A)Alkynyl-Suzuki (Route B)
Isolated Yield 88%92%
Purity (HPLC) 94% (contains 3% diyne)>98% (clean profile)
Reaction Time 4 hours6-8 hours
Atom Economy High (H-leaving group)Lower (Pinacol-leaving group)
Cost of Goods Low (Terminal alkyne cheap)High (Alkynyl boronate expensive)
Metal Scavenging Difficult (Cu + Pd removal)Moderate (Pd only)
Moisture Tolerance Low (requires anhydrous)High (requires water for base)
Key Observations:
  • Impurity Profile: The Sonogashira product often requires chromatography to separate the target from the Glaser homocoupling product (1,4-diphenylbuta-1,3-diyne), which has similar polarity. The Suzuki crude is significantly cleaner.

  • Stability: Alkynyl boronic acids are unstable. The pinacol ester used here is robust, but if the reaction pH is too high (>12), the alkyne will cleave from the boron (protodeboronation), killing the reaction.

Decision Matrix: When to Switch?

Use this logic flow to determine the correct pathway for your specific molecule.

Decision_Matrix Start Start: Need Internal Alkyne IsAlkyneExpensive Is the Alkyne fragment volatile or expensive? Start->IsAlkyneExpensive IsCuAllowed Is Copper residue acceptable (<10ppm)? IsAlkyneExpensive->IsCuAllowed No Sonogashira Use Sonogashira (Standard Protocol) IsAlkyneExpensive->Sonogashira Yes (Atom Economy) IsHomocoupling Does the alkyne homocouple easily? IsCuAllowed->IsHomocoupling Yes Suzuki Use Alkynyl-Suzuki (Pinacol Ester) IsCuAllowed->Suzuki No (Pharma/Electronics) IsHomocoupling->Sonogashira No IsHomocoupling->Suzuki Yes (Avoids Dimer) CuFreeSono Use Cu-Free Sonogashira (High Pd Loading)

Caption: Strategic decision tree for selecting the optimal alkynylation methodology.

Conclusion

For the synthesis of 4-(phenylethynyl)benzonitrile , the Sonogashira reaction remains the most cost-effective route for early-phase discovery where chromatography is acceptable. However, for process chemistry and late-stage functionalization, the Alkynyl-Suzuki coupling is the superior choice. It eliminates the risk of Glaser coupling, simplifies purification (critical for GMP), and avoids the introduction of Copper, streamlining the heavy metal scavenging process.

Recommendation: Adopt the Suzuki route if the alkyne moiety is prone to oxidative dimerization or if the final product requires strict metal limits (e.g., <10 ppm Cu).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Kirchhoff, J. H., et al. (2002). Boronic Acids as Ligands for Cross-Couplings: The Synthesis of Alkynylboronates. Journal of the American Chemical Society. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based Catalytic Systems for the Synthesis of Conjugated Enynes by Sonogashira Reactions and Related Alkynylations.[2][3][5][8][10][11][12] Angewandte Chemie International Edition. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft. Link

Sources

Structural Determination of 2-Iodo-4-methoxybenzaldehyde: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of polysubstituted benzaldehydes, particularly 2-iodo-4-methoxybenzaldehyde , regioisomeric ambiguity is a persistent challenge. Standard electrophilic aromatic substitution (EAS) on 4-methoxybenzaldehyde typically favors the 3-position (ortho to the activating methoxy group), whereas the 2-position (ortho to the directing aldehyde group) often requires directed ortho-lithiation (DoM) or specific Sandmeyer protocols.

This guide serves as a technical validation protocol. While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often relies on inferential coupling constants (


-values) that can be obscured in crowded aromatic regions.[1] Single Crystal X-Ray Diffraction (SC-XRD)  is presented here not just as a confirmation tool, but as the absolute method for determining substitution patterns and solid-state packing interactions (specifically Halogen Bonding) that influence drug formulation stability.[2]

The Comparative Landscape: SC-XRD vs. Spectroscopy

To validate the structure of this compound, researchers must choose between high-throughput spectroscopic inference and absolute structural determination.[2]

Table 1: Comparative Analysis of Structural Validation Methods
Feature1H / 13C NMR Spectroscopy High-Resolution Mass Spectrometry (HRMS) Single Crystal X-Ray Diffraction (SC-XRD)
Primary Output Connectivity & Magnetic EnvironmentElemental Composition (

)
Absolute 3D Atomic Coordinates
Regioisomer Differentiation Inferential: Relies on

vs

coupling patterns.[1][2]
None: Isomers have identical exact mass.[1][2]Absolute: Direct visualization of the Iodine position relative to OMe/CHO groups.[1][2]
Sample State Solution (CDCl

, DMSO-

)
Gas Phase (Ionized)Solid State (Single Crystal)
Key Limitation Signal overlap; cannot detect polymorphism.[1][2]Cannot distinguish isomers (2-iodo vs 3-iodo).Requires a high-quality single crystal (

mm).[1][2]
Unique Insight Dynamic behavior in solution.Fragmentation patterns.[1][2][3]Halogen Bonding (C-I[1][2]···O) and

-stacking interactions.[1][2]
Expert Insight: The "Heavy Atom" Advantage

In SC-XRD, the Iodine atom (


) is a massive electron scatterer compared to Carbon (

) or Oxygen (

). This "Heavy Atom Effect" makes solving the phase problem significantly easier using Patterson methods or Direct Methods, often allowing the structure to be solved in minutes once data is collected. However, it also necessitates rigorous absorption correction during data reduction to prevent systematic errors.[1][2]

Experimental Protocol: Self-Validating Systems

This section details the step-by-step workflow to move from crude synthesis to a validated crystal structure.

Crystallization Strategy (The Critical Step)

This compound is moderately polar.[1][2] Standard evaporation often yields amorphous powder.[1][2] A slow vapor diffusion method is recommended to grow diffraction-quality prisms.[1][2]

  • Solvent System: Dichloromethane (DCM) / Hexane.[1][2]

  • Protocol:

    • Dissolve 20 mg of the compound in 0.5 mL of DCM in a small vial (inner vial).

    • Place the open inner vial inside a larger jar containing 5 mL of Hexane (antisolvent).

    • Cap the outer jar tightly.

    • Allow to stand undisturbed at 4°C for 48–72 hours.

    • Validation: Check for clear, prismatic crystals. Avoid needles (often twinned).[1][2]

Data Collection & Refinement[1][2]
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Iodine.[1][2]
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Refinement: Use SHELXL (Least Squares).

    • Check: The Flack parameter is irrelevant here (centrosymmetric space group likely), but look for

      
      .[1]
      
    • Check: Residual electron density peaks should be near the Iodine atom (Fourier ripples).[1][2]

Structural Analysis & Logic Flow[1]

The Regioisomer Logic Tree

The primary risk in synthesizing this compound is obtaining the 3-iodo isomer instead of the 2-iodo isomer.[2] The diagram below illustrates the decision logic used to validate the product.

ValidationLogic Start Crude Product Isolated NMR 1H-NMR Analysis (Aromatic Region) Start->NMR Decision Coupling Pattern? NMR->Decision Res3 Two Doublets (J ~8Hz) (Ortho Coupling) Decision->Res3 Ortho Protons Res2 Singlet + Doublets (J ~2Hz) (Meta Coupling) Decision->Res2 Meta/Isolated Hypothesis3 Likely 3-Iodo Isomer (Incorrect) Res3->Hypothesis3 Hypothesis2 Likely 2-Iodo Isomer (Target) Res2->Hypothesis2 XRD SC-XRD Validation (Definitive) Hypothesis2->XRD Result CONFIRMED STRUCTURE Define Bond Lengths & Angles XRD->Result

Figure 1: Decision logic for distinguishing regioisomers using NMR and XRD.

Structural Metrics & Halogen Bonding

Once the structure is solved, specific geometric parameters confirm the identity and stability.[1]

  • The Iodine Position: In the 2-iodo isomer, the Iodine atom is proximal to the carbonyl oxygen.

  • Halogen Bonding (XB): A critical feature of 2-halobenzaldehydes is the intramolecular or intermolecular interaction between the Iodine (

    
    -hole donor) and the Carbonyl Oxygen (Lewis base acceptor).[2]
    
    • Metric to verify: Look for an I···O distance less than the sum of van der Waals radii (< 3.50 Å).[1]

    • Significance: This interaction locks the conformation of the aldehyde group, making it planar with the benzene ring, which is distinct from the steric twisting seen in other isomers.

Workflow Synth Synthesis (Sandmeyer/DoM) Cryst Vapor Diffusion (DCM/Hexane) Synth->Cryst Purify Diff Diffraction (Mo-Kα) Collect Reflections Cryst->Diff Mount Crystal Solve Structure Solution (SHELXT/SHELXL) Diff->Solve Phasing

Figure 2: Experimental workflow from synthesis to solved structure.

References

  • Gnanendra, C. R., et al. (2018).[1][2][4] "Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde." Journal of Chemistry and Chemical Sciences.

    • Context: Provides baseline crystallographic data for the methoxybenzaldehyde scaffold, establishing packing norms for this class of compounds.
  • Betz, R., & Klüfers, P. (2007).[1][2] "2-Iodobenzaldehyde."[1][2][5] Acta Crystallographica Section E.

    • Context: Defines the specific geometry and halogen bonding interactions of the iodine-aldehyde motif (Orthorhombic P212121)
  • Kinsinger, T., & Kazmaier, U. (2018).[1][2] "Synthesis of functionalized benzaldehydes." Organic Letters. [1]

    • Context: Describes the synthetic challenges and NMR characterization of iodo-methoxybenzaldehyde isomers, highlighting the need for structural valid
  • Metrangolo, P., et al. (2005).[1][2] "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. [1]

    • Context: Authoritative review on the I···O interactions (Halogen Bonding) that stabilize the crystal packing of iodinated aromatics.[1]

Sources

Kinetic Benchmarking of Aryl Halides in Cross-Coupling: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Reactivity-Availability Trade-off

In pharmaceutical process development, the selection of the aryl halide electrophile (Ar-X) is rarely a simple choice of "what is in stock." It is a strategic decision that balances intrinsic kinetic reactivity against atom economy, cost, and catalyst stability .

While Aryl Iodides (Ar-I) offer the lowest activation barrier for oxidative addition, they introduce significant downstream complications, including catalyst inhibition via bridging halide dimers. Conversely, Aryl Chlorides (Ar-Cl) are cost-effective and abundant but require specialized ligand architectures to overcome their high bond dissociation energy (BDE).

This guide provides a rigorous kinetic comparison of Ar-I, Ar-Br, and Ar-Cl, supported by Reaction Progress Kinetic Analysis (RPKA) protocols to validate catalyst performance.

Mechanistic Foundation: The Oxidative Addition Landscape

The rate-determining step (RDS) in most cross-coupling cycles involving deactivated or neutral arenes is Oxidative Addition (OA) .[1] Understanding the transition state of this step is prerequisite to interpreting kinetic data.

The Two Kinetic Pathways

Depending on the electronic nature of the aryl halide and the ligand set, OA proceeds via two distinct pathways:

  • Concerted Three-Centered Pathway: Dominant for Ar-Cl, Ar-Br, and neutral Ar-I. The Pd(0) inserts directly into the C-X bond.

  • Nucleophilic Displacement (

    
    -like):  Relevant for highly electron-deficient arenes or when using polar solvents. The Pd(0) attacks the ipso-carbon, generating a transient Meisenheimer-like complex.
    
Visualization: The Catalytic Energy Landscape

The following diagram illustrates the kinetic barriers associated with each halide.

CatalyticCycle Pd0 L-Pd(0) Active Species Complex_I Ar-Pd(II)-I (Fast OA, Low Barrier) Pd0->Complex_I k_obs (Fast) Complex_Br Ar-Pd(II)-Br (Moderate OA) Pd0->Complex_Br k_obs (Med) Complex_Cl Ar-Pd(II)-Cl (Slow OA, High Barrier) Pd0->Complex_Cl k_obs (Slow) Requires Bulky Ligands Inhibition Off-Cycle Equilibrium [Pd(Ar)I(μ-I)]₂ Dimer Complex_I->Inhibition Reversible Inhibition

Figure 1: Comparative oxidative addition pathways. Note the off-cycle inhibition pathway specific to Aryl Iodides.

Comparative Performance Analysis

The table below synthesizes kinetic data, thermodynamic properties, and practical considerations.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
C-X BDE (kcal/mol) ~65~81~96
Rel. Rate (

)


1 (Reference)
RDS Location Often TransmetallationOxidative AdditionOxidative Addition
Ligand Requirement Simple (

)
Standard (Biaryl/Bidentate)Specialized (Bulky Buchwald/NHC)
Major Liability Iodide Inhibition: Formation of stable

dimers slows turnover.
Atom Economy: High mass waste relative to product.Activation: High temp or high catalyst loading often required.
Ideal Use Case Small scale, difficult substrates, late-stage functionalization.General purpose, library synthesis.Large scale manufacturing (commodity chemicals).
Critical Insight: The "Iodide Effect"

While Ar-I reacts fastest, it is not always the best choice for catalytic turnover. High concentrations of free iodide ions (generated during the reaction) can bind to the active Pd(0) or Pd(II) species, creating anionic resting states that are catalytically dormant. This is known as the "Iodide Effect" and often requires the addition of silver salts or solvent switching to mitigate.

Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)

To accurately benchmark these halides, one cannot rely on "Initial Rate" methods, which ignore product inhibition and catalyst deactivation. We utilize the RPKA methodology pioneered by Donna Blackmond.[2][3]

Objective

Determine the reaction order in [Ar-X], [Catalyst], and identify catalyst deactivation pathways using in situ monitoring.

Required Equipment
  • In Situ Monitor: ReactIR (FT-IR) or Flow-NMR.

  • Temperature Control: Automated reactor (e.g., EasyMax)

    
    .
    
  • Internal Standard: 1,3,5-trimethoxybenzene (NMR) or specific IR band (non-overlapping).

Protocol Workflow

Step 1: The "Same Excess" Experiment Run two reactions with different initial concentrations of substrates ([Ar-X]


 and [Nu]

) but the same excess (

).
  • Experiment A: Standard conditions.

  • Experiment B: Start with concentrations mimicking Experiment A at 50% conversion.

  • Analysis: If the rate profiles overlap perfectly when time-shifted, there is no product inhibition and no catalyst deactivation .

Step 2: The "Different Excess" Experiment Run a reaction with a different ratio of substrates.

  • Analysis: Compare rates to determine the order of reaction with respect to [Ar-X].

Step 3: Visualizing the Protocol

RPKA_Workflow Start Define Standard Conditions ([SM]₀) Exp1 Run 'Same Excess' Experiment Start->Exp1 Exp2 Run 'Different Excess' Experiment Start->Exp2 Compare Overlay Kinetic Profiles Exp1->Compare Exp2->Compare Result1 Curves Overlap: Robust Catalyst Compare->Result1 Result2 Curves Diverge: Inhibition/Deactivation Compare->Result2

Figure 2: RPKA workflow for validating kinetic stability across different aryl halides.

Data Interpretation & Causality

When analyzing the data generated from the protocol above, look for these specific signatures:

Hammett Plot Correlation ( )

By plotting


 vs. 

, you determine the electronic demand of the transition state.
  • Positive

    
     (e.g., +1.5 to +2.5):  Indicates nucleophilic attack by Pd(0) on the Ar-X. This is typical for Ar-I  and Ar-Br , confirming a concerted mechanism where electron-withdrawing groups accelerate the reaction.
    
  • Large Positive

    
     (> 3.0):  Suggests a mechanism shifting toward 
    
    
    
    (nucleophilic displacement), often seen with Ar-F or highly activated Ar-Cl .
Saturation Kinetics in Ar-Cl

For Aryl Chlorides, you may observe "Saturation Kinetics" (zero order in [Ar-Cl]).

  • Cause: The oxidative addition is so slow that it is no longer the RDS, or the catalyst is fully saturated with substrate.

  • Solution: Switch to a ligand with a larger "Buried Volume" (

    
    ), such as BrettPhos or 
    
    
    
    , to facilitate the difficult C-Cl bond break.

References

  • Mechanistic Origins of Reactivity: Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties on the Reductive Elimination of Arylamines from Palladium(II). Journal of the American Chemical Society.[4][5] [Link]

  • Reaction Progress Kinetic Analysis (RPKA): Blackmond, D. G. (2005).[6][7] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition. [Link]

  • Iodide Inhibition Effects: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocyclic Halides. Journal of the American Chemical Society.[4][5] [Link]

  • Bond Dissociation Energies (BDE): Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. [Link]

Sources

A Senior Application Scientist's Guide to Catalysis: Homogeneous vs. Heterogeneous Systems in the Synthesis of Biaryl Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, the choice of a catalytic system is a pivotal decision that dictates process efficiency, scalability, and economic viability.[1] The palladium-catalyzed cross-coupling reaction, a cornerstone of C-C bond formation, offers a powerful tool for constructing complex molecular architectures.[2][3] This guide provides a side-by-side comparison of homogeneous and heterogeneous palladium catalysts, focusing on their application in reactions with 2-iodo-4-methoxybenzaldehyde, a key intermediate in the synthesis of various biologically active molecules.

We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each system, supported by experimental protocols and comparative data. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Core Distinction: A Matter of Phase

The fundamental difference between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants.[1]

  • Homogeneous catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent.[1][4] This ensures maximum contact between the catalyst and substrate, often leading to high activity and selectivity under mild conditions.[4]

  • Heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gaseous reaction mixture.[1][4] This physical distinction is the primary driver of their key advantages: ease of separation and potential for recyclability.[5]

Homogeneous Catalysis in Action: The Suzuki-Miyaura Coupling

Homogeneous palladium complexes, such as those with phosphine ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are renowned for their high efficiency in cross-coupling reactions.[6][7] However, they often suffer from sensitivity to air and moisture, and the costly, complex post-reaction removal of the catalyst and ligands can lead to significant product loss and metal contamination.[8][9]

Experimental Protocol: Homogeneous Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-methoxy-4',4-biphenyldicarbaldehyde using a homogeneous palladium catalyst.

Reaction: this compound + 4-formylphenylboronic acid → 2-methoxy-4',4-biphenyldicarbaldehyde

Materials:

  • This compound

  • 4-formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol), 4-formylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The use of an inert atmosphere is critical as Pd(0) complexes are unstable in the presence of oxygen.[10]

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The catalyst is added under a positive flow of nitrogen.

  • Solvent Addition: Add a degassed mixture of dioxane (8 mL) and water (2 mL). The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base.

  • Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product typically requires purification by column chromatography to remove residual palladium and other impurities.[1]

Causality: The base (K₂CO₃) is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[11][12] Water is often added to help dissolve the base and can accelerate the reaction.

Heterogeneous Catalysis: The Drive for Sustainability

Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other materials, offer a compelling solution to the drawbacks of their homogeneous counterparts.[13] Their primary advantages are straightforward recovery by filtration and excellent potential for reuse, which significantly lowers process costs and reduces metal contamination in the final product.[14]

Experimental Protocol: Heterogeneous Sonogashira Coupling

This protocol details a Sonogashira coupling reaction using a recyclable, solid-supported palladium catalyst. The Sonogashira reaction is a powerful method for forming C-C bonds between aryl halides and terminal alkynes.[10][15]

Reaction: this compound + Phenylacetylene → 2-(phenylethynyl)-4-methoxybenzaldehyde

Materials:

  • This compound

  • Phenylacetylene

  • Palladium on activated carbon (10% Pd/C)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol), 10% Pd/C (0.01 mmol Pd, 1 mol%), and CuI (0.02 mmol, 2 mol%).

  • Reagent Addition: Add toluene (10 mL) followed by triethylamine (2.0 mmol) and phenylacetylene (1.1 mmol). Triethylamine acts as both the base and a solvent.

  • Reaction: Stir the mixture at 60 °C. The reaction can typically be conducted under ambient atmosphere, a key advantage over many sensitive homogeneous systems.[10]

  • Catalyst Recovery: Upon completion, cool the mixture and recover the solid Pd/C catalyst by simple filtration.[1] The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for subsequent reuse.[8]

  • Product Isolation: The filtrate, containing the product, is concentrated under reduced pressure. The residue is then subjected to standard work-up and purification, which is often simpler due to the absence of soluble catalyst species.

Causality: In the Sonogashira reaction, the palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne, making it more reactive for the transmetalation step.[10][15]

Side-by-Side Performance Comparison

The choice between these catalytic systems involves a trade-off between activity, cost, and process complexity.

FeatureHomogeneous Catalyst (e.g., Pd(PPh₃)₄)Heterogeneous Catalyst (e.g., Pd/C)
Activity & Selectivity Generally higher activity and selectivity at lower temperatures.[4][16]May require higher temperatures or longer reaction times to achieve comparable yields.[16]
Catalyst Loading Typically higher loading required (1-5 mol%).[9]Often effective at lower loadings (0.1-1 mol%).
Reaction Conditions Often requires strict inert and anhydrous conditions.[9][10]More robust; can often be run under aerobic conditions.[10]
Separation & Work-up Complex and costly purification (e.g., chromatography) is needed to remove residual metal.[1][8]Simple filtration to recover the catalyst.[1]
Recyclability Not recyclable.Can be reused multiple times (5-10+ cycles) with minimal loss of activity.[13]
Product Contamination High risk of palladium contamination in the final product, a major concern for pharmaceuticals.[2][11]Significantly lower metal leaching, leading to purer products.[2][8]
Cost High cost due to expensive ligands and single-use nature.[17]More cost-effective due to catalyst reusability and simpler processing.[14]

The Leaching Dilemma in Heterogeneous Catalysis

A critical consideration for heterogeneous systems is the phenomenon of metal leaching, where palladium species dissolve from the solid support into the reaction mixture.[8][9] This leached palladium can act as a homogeneous catalyst, contributing to the observed reactivity.[11][18] While this can enhance reaction rates, it also complicates the "truly heterogeneous" nature of the reaction and can lead to product contamination, albeit at lower levels than fully homogeneous systems.[11][19] Modern supported catalysts are designed to minimize leaching, ensuring robustness and reusability.[19]

Visualizing the Process

To better understand the practical differences, the following diagrams illustrate the experimental workflows and catalytic cycles.

Experimental Workflows

G cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow a0 Setup Reaction Under N2 a1 Add Reactants, Base, Solvent a0->a1 a2 Add Soluble Pd Catalyst a1->a2 a3 Heat Reaction a2->a3 a4 Aqueous Work-up & Extraction a3->a4 a5 Column Chromatography a4->a5 a6 Pure Product a5->a6 b0 Setup Reaction b1 Add Reactants, Base, Solvent b0->b1 b2 Add Solid Pd Catalyst b1->b2 b3 Heat Reaction b2->b3 b4 Filter to Recover Catalyst b3->b4 b5 Wash & Dry Catalyst b4->b5 b7 Concentrate Filtrate b4->b7 b6 Recycle Catalyst b5->b6 b8 Simplified Purification b7->b8 b9 Pure Product b8->b9

Caption: Comparison of typical experimental workflows.

Catalytic Cycles: A Simplified View

G cluster_0 Homogeneous Suzuki Cycle cluster_1 Heterogeneous Catalysis Reality h0 Pd(0)L2 h1 Ar-Pd(II)-I(L2) h0->h1 Oxidative Addition (Ar-I) h2 Ar-Pd(II)-Ar'(L2) h1->h2 Transmetalation (Ar'-B(OH)2, Base) h2->h0 Reductive Elimination (Ar-Ar') s0 Pd(0) on Support s1 Leached Pd Species (Soluble) s0->s1 Leaching s2 Homogeneous-like Cycle s1->s2 Catalyzes Reaction s3 Re-deposition s2->s3 Product Formed s3->s0 Redeposition

Caption: Simplified catalytic cycles for both systems.

Conclusion and Future Outlook

The decision between homogeneous and heterogeneous catalysts is not a matter of one being definitively superior, but rather a strategic choice based on the specific requirements of the synthesis.

  • For high-throughput screening, discovery chemistry, and complex molecule synthesis where maximizing yield and reactivity under mild conditions is paramount, homogeneous catalysts are often the preferred choice. Their well-defined nature allows for precise tuning of reactivity and selectivity.

  • For large-scale production, process chemistry, and green chemistry initiatives, heterogeneous catalysts present a more sustainable and economically favorable path. The ease of separation, potential for continuous flow processes, and reduced waste streams are significant advantages in an industrial setting.[5][20]

As catalyst technology advances, the line between these two domains continues to blur. Novel supported catalysts with minimal leaching are being developed that combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones. For the modern chemist, a thorough understanding of both approaches is essential for designing synthetic routes that are not only effective but also efficient, scalable, and sustainable.

References

  • MDPI. (2024, October 22). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). A novel magnetic nanoparticle as an efficient and recyclable heterogeneous catalyst for the Suzuki cross-coupling reaction. Available from: [Link]

  • Aalborg Universitet. (2024, October 22). Pd EnCat™ 30 Recycling in Suzuki Cross-Coupling Reactions. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018, April 13). Immobilization of palladium nanoparticles as a recyclable heterogeneous catalyst for the Suzuki–Miyaura coupling reaction. Available from: [Link]

  • Greenering. (n.d.). Recyclable palladium catalytic system for sustainable C-C coupling reaction to achieve low palladium contamination of products. Available from: [Link]

  • Chinese Chemical Society. (n.d.). Existence of a Heterogeneous Pathway in Palladium-Catalyzed Carbon–Carbon Coupling Reaction: Evidence from Ag@Pd3Cu Intermetallic Nanoplates. Available from: [Link]

  • Organic Process Research & Development. (2021, March 30). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Available from: [Link]

  • Qualitas1998.net. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. Available from: [Link]

  • The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available from: [Link]

  • PMC. (2022, August 10). Efficient and Recyclable Solid-Supported Pd(II) Catalyst for Microwave-Assisted Suzuki Cross-Coupling in Aqueous Medium. Available from: [Link]

  • Encyclopedia.pub. (2020, October 9). Homogeneous and Heterogeneous Copper Catalyst. Available from: [Link]

  • Royal Society of Chemistry. (2025, September 5). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Heterogeneous vs Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • ResearchGate. (2025, August 6). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Available from: [Link]

  • Slideshare. (n.d.). Sonogashira reaction | PPTX. Available from: [Link]

  • Unknown Source. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available from: [Link]

  • Unknown Source. (n.d.).
  • Rsc.org. (n.d.). Supporting Information For. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Available from: [Link]

  • Unknown Source. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Aidic. (n.d.). Intensification of Pd-catalyzed Suzuki Cross-coupling: Influence of Second Metal Addition, Reactor Type and Visible Light. Available from: [Link]

  • Johnson Matthey. (n.d.). Heck reaction catalyst. Available from: [Link]

  • Chem 115 Myers. (n.d.). The Heck Reaction. Available from: [Link]

  • Journal of Organic Chemistry. (2005, December 9). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Available from: [Link]

  • DIAL@UCLouvain. (n.d.). Pd-based heterogeneous catalysts for Suzuki coupling. Available from: [Link]

  • ResearchGate. (n.d.). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki-Miyaura Cross-Coupling Reactions. Available from: [Link]

  • White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

  • The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]

  • Huscap. (n.d.). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrog. Available from: [Link]

  • PMC. (n.d.). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Available from: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Available from: [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Iodo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to safety, which forms the bedrock of innovative and reproducible science. This guide provides an in-depth operational plan for handling 2-Iodo-4-methoxybenzaldehyde (CAS No. 105469-13-4), moving beyond a simple checklist to instill a deep understanding of why each safety measure is critical. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of the experiment, and environmental compliance.

Immediate Safety Assessment: Understanding the Hazard Profile

This compound is a substituted aromatic aldehyde. While comprehensive toxicological data is not available for this specific compound, the known hazards of structurally similar chemicals and the available safety data sheets (SDS) mandate that it be handled as a hazardous substance.

The primary hazards identified are:

  • Acute Oral Toxicity: The compound is classified as toxic or harmful if swallowed.[1][2]

  • Skin Irritation: It is expected to cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes will cause serious irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation: As a solid powder, it may form dusts that can cause respiratory tract irritation if inhaled.[2][3][4][6]

These classifications necessitate a multi-layered approach to personal protection, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Comprehensive PPE Protocol

The selection of PPE is not merely about donning equipment; it's about creating an impermeable barrier between the researcher and the chemical hazard. The following recommendations are based on a thorough risk assessment for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption. Gloves must be inspected before use and disposed of immediately after contamination.[7]
Eye & Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1][6]To protect eyes from splashes and airborne particles. A face shield should be worn in addition to goggles if there is a significant splash hazard.[7][8]
Skin & Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.To protect skin from accidental spills and contact. For larger quantities, chemical-resistant coveralls are recommended.[8]
Respiratory Protection Use is mandatory within a certified chemical fume hood.To prevent the inhalation of dust or vapors.[8] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[1][7]

Expert Insight: The causality behind selecting nitrile gloves lies in their proven resistance to a broad range of chemicals, including aromatic compounds. However, no glove material is impervious forever. For prolonged operations, it is best practice to double-glove or adhere to a strict glove-change schedule.

Safe Handling and Operational Workflow

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring operational safety. The following diagram and procedural steps outline the critical path for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS & Procedures B 2. Engineering Controls Verify Fume Hood Functionality A->B C 3. PPE Donning Wear all required PPE B->C D 4. Material Dispensing Weigh solid in hood, avoid dust C->D Proceed to handling E 5. Reaction Setup Secure glassware, use blast shield if needed D->E F 6. Decontamination Wipe down surfaces E->F After reaction completion G 7. Waste Segregation Collect solid & liquid waste separately F->G H 8. PPE Doffing & Disposal Remove and discard contaminated PPE G->H I 9. Personal Hygiene Wash hands thoroughly H->I Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.